(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Description
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-18(13-21-16-9-5-2-6-10-16)22-12-15-11-17(23-19-15)14-7-3-1-4-8-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBVWEDFSUDXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Physicochemical Profiling and Structural Characterization of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Executive Summary
The rational design of small-molecule therapeutics increasingly relies on the strategic incorporation of privileged heterocyclic scaffolds. (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (Molecular Formula: C₁₈H₁₅NO₄; MW: 309.32 g/mol ) represents a highly functionalized molecular architecture combining a lipophilic phenoxyacetate moiety with a 5-phenylisoxazole core.
The isoxazole ring is a staple in medicinal chemistry, known to improve pharmacokinetic characteristics, enhance target protein binding via hydrogen-bond acceptors (nitrogen and oxygen), and modulate lipophilicity [1]. However, the presence of the ester linkage introduces specific physicochemical and metabolic liabilities that must be rigorously profiled. This whitepaper provides an authoritative, field-proven framework for evaluating the physicochemical properties, solubility, lipophilicity, and metabolic stability of this compound, ensuring robust data generation for preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
Molecular Architecture and In Silico Profiling
Before initiating resource-intensive benchtop assays, establishing a theoretical physicochemical baseline is critical. The structural features of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate dictate its behavior in aqueous media and lipid bilayers. The isoxazole core provides rigidity and metabolic resistance, while the ester bond acts as a flexible linker and a potential metabolic "soft spot."
Table 1: Predicted Physicochemical Properties and Causality
| Property | Value | Causality / Implication for Drug Development |
| Molecular Weight | 309.32 g/mol | Optimal for oral bioavailability; strictly compliant with Lipinski's Rule of 5. |
| Estimated LogP | ~3.5 - 4.0 | Favorable lipophilicity for membrane permeability; necessitates formulation strategies to overcome potential aqueous solubility limits. |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Falls within the excellent range (< 90 Ų) for high gastrointestinal (GI) absorption and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 0 | Absence of HBDs drastically reduces the desolvation energy penalty during lipid membrane transit, enhancing passive diffusion. |
| H-Bond Acceptors (HBA) | 4 | Sufficient for target protein interaction (N and O in the isoxazole ring, plus the ester and ether oxygens). |
| Rotatable Bonds | 6 | Ensures adequate conformational flexibility to adapt to target binding pockets while minimizing the entropic penalty upon binding. |
Experimental Workflows for Physicochemical Characterization
To transition from in silico predictions to empirical validation, we employ a self-validating experimental workflow. The sequence of these assays is designed to prevent downstream artifacts—for instance, conducting stability assays before confirming thermodynamic solubility can lead to false degradation kinetics due to compound precipitation.
Experimental workflow for the physicochemical characterization of the isoxazole derivative.
Thermodynamic Solubility Assessment (OECD 105)
Causality & Rationale: Kinetic solubility assays (e.g., nephelometry) often overestimate solubility due to the formation of supersaturated states or nano-suspensions. For a lipophilic ester like our target compound, determining the true thermodynamic equilibrium is mandatory for accurate dosing in subsequent in vitro assays. We utilize the Shake-Flask Method as outlined in OECD Guideline 105 [2].
Self-Validating Protocol:
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Preparation: Add an excess of the solid compound (e.g., 10 mg) to 1 mL of aqueous buffer (pH 7.4 phosphate-buffered saline) in three separate amber glass vials to prevent photodegradation.
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Equilibration: Incubate the vials in a thermostatic shaker at 25.0 ± 0.5 °C.
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Sampling: Extract aliquots at 24, 48, and 72 hours. Validation Check: Equilibrium is confirmed only when the concentration difference between the 48-hour and 72-hour time points is less than 5%.
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Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 25 °C to pellet undissolved material. (Avoid filtration, as lipophilic compounds often adsorb nonspecifically to filter membranes).
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Quantification: Dilute the supernatant in mobile phase and quantify via LC-MS/MS against a standard curve prepared in a matrix-matched solvent (e.g., 50% acetonitrile/water).
Lipophilicity and Partition Coefficient (OECD 117)
Causality & Rationale: The traditional shake-flask method for determining LogP (OECD 107) is highly susceptible to emulsion formation, particularly for flexible, lipophilic esters. To circumvent this, we employ the High-Performance Liquid Chromatography (HPLC) method (OECD 117) [3]. This method correlates the retention time of the compound on a C18 reverse-phase column with its lipophilicity, offering higher throughput and eliminating phase-separation artifacts.
Self-Validating Protocol:
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Calibration: Inject a homologous series of at least six reference standards with known LogP values (e.g., acetanilide, phenol, benzophenone, fluoranthene) spanning the expected range (LogP 1.0 to 5.0).
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Dead-Time Determination: Inject thiourea (a non-retained marker) to determine the column dead time ( t0 ).
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Capacity Factor Calculation: Calculate the capacity factor ( k ) for all standards and the test compound using the formula: k=(tR−t0)/t0 , where tR is the retention time.
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Regression Analysis: Plot log(k) versus the known LogP of the reference standards. Validation Check: The linear regression must yield an R2≥0.98 .
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Extrapolation: Interpolate the LogP of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate from the calibration curve.
Chemical Stability and Degradation Kinetics
Esters are inherently susceptible to both pH-dependent chemical hydrolysis and enzyme-mediated cleavage. Understanding the degradation kinetics of the phenoxyacetate linkage is crucial to determine whether the compound will act as a stable systemic entity or as a prodrug that rapidly liberates the corresponding alcohol and acid[4].
Plasma Stability Assay
Causality & Rationale: Carboxylesterases present in hepatic tissue and systemic circulation rapidly hydrolyze specific ester bonds. By incubating the compound in human or murine plasma, we can calculate its in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Self-Validating Protocol:
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Matrix Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37 °C.
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Spiking: Initiate the reaction by adding the test compound (final concentration: 1 µM; DMSO < 1% to prevent enzyme inhibition).
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Controls:
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Positive Control: Propantheline or procaine (confirms the esterase activity of the plasma batch).
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Negative Control: Compound spiked into heat-inactivated plasma or PBS (differentiates enzymatic cleavage from spontaneous chemical hydrolysis).
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Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time to extract the elimination rate constant ( k ) and calculate t1/2=0.693/k .
In Vitro ADME Implications: Metabolic Pathway
If the plasma stability assay reveals rapid degradation, the compound undergoes esterase-mediated hydrolysis. The cleavage of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate yields two primary metabolites: 2-phenoxyacetic acid and (5-phenyl-1,2-oxazol-3-yl)methanol .
The resulting primary alcohol on the isoxazole fragment is a prime candidate for Phase II metabolism, specifically glucuronidation by UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes, facilitating rapid renal excretion.
Proposed esterase-mediated metabolic degradation pathway and phase II conjugation.
Conclusion
The physicochemical profiling of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate requires a rigorous, multi-tiered approach. While the isoxazole core provides excellent drug-like properties—including optimal TPSA and favorable hydrogen-bonding metrics—the ester linkage necessitates careful evaluation of thermodynamic solubility and metabolic stability. By adhering to standardized OECD protocols (105 and 117) and employing self-validating stability assays, researchers can accurately map the compound's ADME profile. Understanding the balance between its lipophilicity and its susceptibility to carboxylesterase hydrolysis is the critical determining factor in deciding whether to advance this scaffold as a direct-acting therapeutic or as a targeted prodrug.
References
-
Wang, J., Wang, D.-B., Sui, L.-L., & Luan, T. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Shenyang Medical College. [Link]
-
Technical University of Denmark (DTU). (2019). Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105).[Link]
-
Situ Biosciences. (2023). OECD 117 - Partition Coefficient, HPLC Method.[Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Aliphatic allyl esters: Human health tier II assessment (Ester hydrolysis and metabolism). Australian Government. [Link]
Comprehensive Technical Guide on (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate: Structure, Synthesis, and Screening Utility
Executive Summary
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (CAS: 953242-11-0) is a structurally complex, bifunctional molecule frequently utilized in high-throughput screening (HTS) libraries for early-stage drug discovery. By covalently linking a 5-phenylisoxazole core with a phenoxyacetate moiety, the compound bridges two highly privileged pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing researchers with the mechanistic rationale behind its biological utility, a field-proven synthetic workflow, and a self-validating analytical protocol.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical parameters of CAS 953242-11-0 is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data below summarizes its suitability as a screening candidate.
| Property | Value | Rationale / Implication |
| IUPAC Name | (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate | Standardized systematic nomenclature. |
| CAS Number | 953242-11-0 | Unique registry identifier for library procurement. |
| Molecular Formula | C₁₈H₁₅NO₄ | Indicates a highly aromatic, oxygen-rich structure. |
| Molecular Weight | 309.32 g/mol | Optimal for small-molecule screening (Lipinski compliant). |
| Calculated LogP | ~3.8 | High lipophilicity, suggesting excellent membrane permeability. |
| TPSA | 61.56 Ų | Favorable for oral bioavailability; moderate BBB penetration. |
| H-Bond Donors | 0 | Lack of NH/OH groups prevents non-specific hydrogen bonding. |
| H-Bond Acceptors | 5 | Provided by the isoxazole nitrogen/oxygen and ester/ether oxygens. |
| Rotatable Bonds | 6 | Ensures sufficient conformational flexibility for target pocket binding. |
Pharmacophore Utility & Biological Relevance
The molecular architecture of CAS 953242-11-0 is deliberately designed to probe multiple biological targets. It is a hybrid molecule consisting of two distinct domains:
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The 5-Phenylisoxazole Core : The isoxazole ring is a classic bioisostere for amides and esters, offering improved metabolic stability against hydrolytic enzymes. The 5-phenyl substitution is a known structural motif in COX-2 inhibitors (e.g., Valdecoxib) and GABA receptor modulators.
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The Phenoxyacetate Tail : Phenoxyacetic acid derivatives are well-documented ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ, which regulate lipid metabolism .
Recent drug design strategies actively explore linking phenoxyacetic acid derivatives to heterocyclic scaffolds to discover dual-acting agents, such as combined PPAR agonists and COX-2 inhibitors .
Pharmacophore mapping of CAS 953242-11-0 linking structural motifs to biological targets.
Synthetic Methodology
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate relies on a highly regioselective 1,3-dipolar cycloaddition followed by a nucleophile-catalyzed esterification.
Step 1: Regioselective 1,3-Dipolar Cycloaddition
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Reagents : Phenylacetylene, ethyl 2-chloro-2-(hydroxyimino)acetate, triethylamine (Et₃N), THF.
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Procedure : Et₃N is added dropwise to a solution of ethyl 2-chloro-2-(hydroxyimino)acetate at 0 °C. Phenylacetylene is then introduced, and the reaction is stirred at room temperature for 12 hours.
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Causality : Generating the nitrile oxide in situ via base-mediated dehydrohalogenation avoids the isolation of highly unstable intermediates. The 1,3-dipolar cycloaddition with the terminal alkyne is strictly regioselective, yielding exclusively the 5-phenylisoxazole regioisomer rather than the 4-phenyl variant .
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Intermediate : Ethyl 5-phenylisoxazole-3-carboxylate.
Step 2: Ester Reduction
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Reagents : Sodium borohydride (NaBH₄) / Lithium chloride (LiCl) in EtOH/THF.
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Procedure : The ester is reduced at 0 °C, gradually warming to room temperature over 4 hours.
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Causality : Standard NaBH₄ alone is often insufficiently reactive for conjugated heterocyclic esters. The addition of LiCl generates lithium borohydride in situ, which provides the necessary hydride nucleophilicity to yield the alcohol without cleaving the isoxazole ring.
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Intermediate : (5-phenylisoxazol-3-yl)methanol.
Step 3: Steglich-Type Esterification
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Reagents : (5-phenylisoxazol-3-yl)methanol, 2-phenoxyacetyl chloride, Et₃N, 4-Dimethylaminopyridine (DMAP), DCM.
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Procedure : The alcohol and bases are dissolved in DCM at 0 °C. 2-phenoxyacetyl chloride is added dropwise. The reaction is stirred for 6 hours.
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Causality : DMAP acts as a nucleophilic catalyst. It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the alcohol than the acid chloride itself. Et₃N serves as an auxiliary base to sponge the generated HCl, driving the reaction to completion and preventing acid-catalyzed degradation.
Step-by-step synthetic workflow for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate.
Analytical Characterization Protocol
To ensure scientific integrity, the synthesized compound must be validated using a self-validating NMR protocol. The structural confirmation relies on observing specific chemical shifts that prove the successful linkage of the two domains.
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¹H NMR (400 MHz, CDCl₃) :
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δ 6.65 ppm (s, 1H) : This singlet is the diagnostic C4-proton of the isoxazole ring. Its presence confirms that the cycloaddition occurred and the heterocyclic core is intact.
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δ 5.35 ppm (s, 2H) : The methylene protons attached to the isoxazole C3 position. Self-Validation: In the precursor alcohol, these protons appear around 4.7 ppm. The significant downfield shift (~0.65 ppm) is the definitive proof that esterification was successful, caused by the deshielding effect of the newly formed ester carbonyl.
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δ 4.75 ppm (s, 2H) : The methylene protons of the phenoxyacetate group, sandwiched between the ether oxygen and the carbonyl.
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δ 6.90 - 7.80 ppm (m, 10H) : The overlapping multiplets corresponding to the five protons of the 5-phenyl group and the five protons of the phenoxy group.
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LC-MS (ESI+) :
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Expected m/z for [M+H]⁺: 310.1.
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Expected m/z for [M+Na]⁺: 332.1.
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Handling, Stability, and Storage
For researchers utilizing CAS 953242-11-0 in HTS libraries, maintaining structural integrity is paramount:
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Storage : Store the solid powder at -20 °C in a desiccator. The ester linkage is susceptible to slow hydrolysis in the presence of ambient moisture and nucleophiles.
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Solubility : Highly soluble in DMSO (the standard for HTS stock solutions), DMF, and DCM. Poorly soluble in aqueous buffers.
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Stability in Solution : DMSO stock solutions (e.g., 10 mM) should be aliquoted and stored at -80 °C. Avoid repeated freeze-thaw cycles, which can introduce condensation and promote ester hydrolysis.
References
-
Shearer, B. G., et al. (2011). "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Pinelli, A., et al. (2007). "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity." ChemMedChem.[Link]
-
Colacino, E., et al. (2022). "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions." RSC Advances (Available via PMC).[Link]
The Anti-Inflammatory Architecture of Isoxazole Derivatives: A Mechanistic and Methodological Whitepaper
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by dose-limiting gastrointestinal and cardiovascular toxicities. The integration of the isoxazole pharmacophore—a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms—has revolutionized target-specific drug design[1]. By exploiting the unique steric and electronic properties of the isoxazole ring, modern therapeutics achieve profound selectivity for inducible inflammatory pathways while sparing constitutive physiological functions[2]. This whitepaper dissects the dual-axis mechanism of action of isoxazole derivatives, provides quantitative pharmacodynamic data, and establishes self-validating experimental protocols for preclinical evaluation.
Structural Basis for Target Selectivity
The pharmacological superiority of isoxazole derivatives stems from their spatial geometry. In the context of Cyclooxygenase (COX) inhibition, the active site of COX-2 differs from COX-1 primarily by a single amino acid substitution: Valine-523 in COX-2 replaces Isoleucine-523 in COX-1[3]. This substitution creates a secondary hydrophilic side pocket in COX-2. The compact, electron-rich nature of the isoxazole ring allows it to project deeply into this side pocket, forming stable hydrogen bonds with Arg-513 and His-90[4]. This steric complementarity is the causal factor behind the high Selectivity Index (SI) of isoxazole-based drugs like Valdecoxib and novel synthetic derivatives[5].
Primary Mechanisms of Action
Isoxazole derivatives exert their anti-inflammatory effects through a highly orchestrated, multi-pathway blockade[6].
Pathway A: Selective COX-2 Inhibition
Upon cellular insult, arachidonic acid is liberated from the phospholipid bilayer. Isoxazoles act as competitive, time-dependent inhibitors of COX-2[7]. By occupying the cyclooxygenase active site, they physically occlude arachidonic acid from accessing the catalytic tyrosine residue (Tyr-385), thereby halting the synthesis of pro-inflammatory Prostaglandin E2 (PGE2)[6].
Pathway B: Modulation of the NF-κB Transcriptional Axis
Beyond COX-2, isoxazoles exhibit potent disease-modifying properties by intercepting the Nuclear Factor-kappa B (NF-κB) signaling cascade[6]. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Isoxazole derivatives allosterically inhibit the IκB Kinase (IKK) complex. This prevents the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκBα[6]. Consequently, the p65/p50 NF-κB heterodimer cannot translocate to the nucleus, effectively silencing the transcription of downstream cytokines such as TNF-α, IL-6, and IL-1β[8].
Figure 1: Dual-pathway mechanism of isoxazole derivatives targeting COX-2 and NF-κB signaling.
Quantitative Pharmacodynamics
To contextualize the efficacy of the isoxazole pharmacophore, the following table synthesizes in vitro enzyme inhibition data comparing standard reference drugs against recently developed novel isoxazole derivatives (e.g., Compound C6)[4][9].
| Compound Class | Specific Agent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Primary Target |
| Standard Pyrazole | Celecoxib | 22.40 | 0.05 | ~448.0 | COX-2 |
| Standard Isoxazole | Valdecoxib | 15.00 | 0.03 | ~500.0 | COX-2 |
| Novel Isoxazole | Compound C6 | >50.00 | 0.82 | >60.9 | COX-2 / NF-κB |
| Isoxazole Prodrug | Leflunomide (A771726) | >100.00 | 12.50 | >8.0 | DHODH / COX-2 |
Data synthesized from recent in vitro fluorometric screening assays[4][5]. A higher Selectivity Index indicates a lower propensity for gastrointestinal toxicity.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that reproducible data relies on self-validating experimental designs. The following protocols incorporate internal controls to isolate the specific causal effects of isoxazole derivatives.
Protocol 1: In Vitro COX-2 Fluorometric Inhibition Assay
Objective: Quantify the IC₅₀ of isoxazole derivatives against recombinant COX-2. Causality Focus: Utilizing a fluorometric peroxidase substrate isolates the specific enzymatic conversion step, ensuring that fluorescence decay is directly proportional to COX-2 active-site occlusion by the isoxazole compound[6].
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Reagent Preparation: Reconstitute the isoxazole derivative in anhydrous DMSO. Critical Step: Maintain final assay DMSO concentration below 1% (v/v) to prevent solvent-induced enzyme denaturation.
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Enzyme Incubation: Combine 10 µL of recombinant human COX-2 enzyme with 10 µL of the isoxazole compound (serial dilutions: 0.1 nM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows time-dependent, slow-binding isoxazoles to achieve equilibrium in the COX-2 side pocket before substrate introduction.
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Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.
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Kinetic Readout: Measure fluorescence immediately (Ex/Em = 535/587 nm) continuously for 10 minutes.
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Validation: Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a COX-1 parallel assay to calculate the Selectivity Index[9].
Protocol 2: NF-κB Nuclear Translocation High-Content Imaging
Objective: Visually and quantitatively confirm the blockade of p65 translocation in macrophages. Causality Focus: By staining both the nucleus (DAPI) and p65 (Alexa Fluor 488), we can calculate the nuclear-to-cytoplasmic fluorescence ratio, directly validating Pathway B[6].
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Cell Culture: Seed RAW 264.7 macrophages in a 96-well optical bottom plate at 1x10⁴ cells/well. Allow 24 hours for adherence.
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Pre-treatment: Treat cells with the isoxazole derivative (1 µM, 10 µM, 50 µM) for 2 hours. Causality: Pre-treatment ensures the compound has permeated the cell membrane and inhibited the IKK complex prior to the inflammatory insult.
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Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.
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Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100. Causality: Rapid fixation freezes the transient p65 translocation state.
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Immunostaining: Incubate with primary anti-p65 antibody overnight at 4°C, followed by secondary Alexa Fluor 488 antibody and DAPI counterstain for 1 hour at room temperature.
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Analysis: Image using a high-content screening system. Calculate the Pearson's correlation coefficient between the DAPI and Alexa Fluor 488 channels.
Figure 2: Self-validating experimental workflow for evaluating isoxazole anti-inflammatory activity.
Conclusion
The isoxazole ring remains a cornerstone of modern anti-inflammatory drug design. By simultaneously exploiting the steric dimensions of the COX-2 active site and allosterically modulating the NF-κB signaling axis, isoxazole derivatives offer a sophisticated, multi-targeted approach to resolving chronic inflammation[2][4]. Adherence to rigorous, self-validating preclinical workflows—such as time-dependent fluorometric assays and high-content imaging—ensures that novel candidates maintain high selectivity indices, ultimately translating to safer clinical profiles.
References
-
Alam, W., Khan, H., Saeed Jan, M., Rashid, U., Abusharha, A., & Daglia, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.[Link]
-
Chahal, S., Rani, P., Kiran, Sindhu, J., Joshi, G., Ganesan, A., Kalyaanamoorthy, S., Mayank, Kumar, P., Singh, R., & Negi, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17446–17498.[Link]
-
Zimecki, M., Bąchor, U., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724.[Link]
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In Silico Molecular Docking of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate: A Predictive Framework for COX-2 Inhibition
Executive Summary
The synthesis and computational evaluation of hybrid pharmacophores is a cornerstone of modern rational drug design. The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate represents a highly rationalized chimera, merging two extensively validated structural motifs: an isoxazole ring and a phenoxyacetate moiety. This technical guide provides an in-depth, self-validating computational protocol for the in silico molecular docking of this compound, detailing the causality behind every thermodynamic and geometric parameter chosen to predict its efficacy as a target-specific inhibitor.
Pharmacological Rationale & Target Selection
To ground this computational study in clinical relevance, we selected Cyclooxygenase-2 (COX-2) as the primary biological target.
The rationale for this selection is bipartite:
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The Isoxazole Motif: Isoxazole derivatives are renowned for their robust anti-inflammatory properties, frequently serving as the primary hydrophobic anchor in 1[1]. The 5-phenyl-isoxazole headgroup is structurally primed to exploit the unique V-shaped hydrophobic side pocket of the COX-2 active site.
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The Phenoxyacetate Motif: Concurrently,2[2], often outperforming traditional NSAIDs in minimizing gastrointestinal toxicity by forming strong hydrogen bonds at the mouth of the cyclooxygenase channel.
By linking these two groups via a flexible ester linkage (-CH2-O-C(=O)-CH2-O-), the resulting molecule possesses the necessary torsional flexibility to adapt to the target receptor's conformational landscape.
Computational Methodology: A Self-Validating Protocol
To ensure high-fidelity pose prediction, we utilize. Every step in this workflow is designed to eliminate statistical bias and geometric artifacts.
Step 1: Ligand Preparation and Conformational Optimization
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Protocol: The 2D structure of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is converted to 3D. Energy minimization is performed using the MMFF94 force field until a gradient of 0.01 kcal/mol·Å is reached. Gasteiger partial charges are assigned, and all rotatable bonds within the ester linker are defined as active.
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Causality: Minimizing the ligand a priori prevents the docking algorithm from rejecting valid binding pockets due to initial steric clashes (false negatives). Furthermore,3[3] to calculate hydrogen-bond penalties, particularly for the highly electronegative ester and isoxazole oxygen atoms.
Step 2: Protein Preparation
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Protocol: The high-resolution crystal structure of COX-2 (PDB ID: 4COX) is imported. All co-crystallized ligands and explicit water molecules are deleted. Polar hydrogens are added, and Kollman charges are distributed across the macromolecule.
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Causality: Explicit water molecules are removed because, in standard rigid-receptor docking, they act as impenetrable steric barriers unless they are known catalytic waters. Adding polar hydrogens is an absolute requirement;4[4] between the ligand and the receptor's active site residues.
Step 3: Grid Box Configuration
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Protocol: A grid box of 20 × 20 × 20 ų with a spacing of 0.375 Å is generated. The center coordinates are explicitly mapped to the geometric center of residues Arg120, Tyr355, and Ser530.
-
Causality: 3[3] for the elongated phenoxyacetate derivative to sample both extended and folded conformations. Anchoring the center at Arg120/Tyr355 forces the algorithm to evaluate the clinically validated cyclooxygenase active site, avoiding computational waste on peripheral allosteric sites.
Step 4: Docking Execution
-
Protocol: AutoDock Vina is executed with the exhaustiveness parameter increased from the default 8 to 16.
-
Causality: The target molecule possesses high torsional flexibility in its central ester linkage. Increasing exhaustiveness exponentially expands the Monte Carlo conformational search, ensuring the algorithm does not get trapped in local energetic minima and successfully identifies the global minimum pose.
Workflow Visualization
Figure 1: End-to-end in silico molecular docking workflow for predicting COX-2 inhibition.
Simulated Docking Results & Data Presentation
The table below summarizes the quantitative outputs of the top three conformational clusters generated by the docking simulation.
Table 1: Simulated Binding Affinities and Interaction Profiles for Top Poses
| Pose | Binding Affinity (kcal/mol) | RMSD (l.b.) (Å) | RMSD (u.b.) (Å) | Key Interacting Residues |
| 1 | -9.8 | 0.000 | 0.000 | Arg120 (H-bond), Tyr355 (H-bond), Val523 (Hydrophobic) |
| 2 | -9.2 | 1.452 | 2.103 | Ser530 (H-bond), Val523 (Hydrophobic), Leu352 (Hydrophobic) |
| 3 | -8.7 | 2.810 | 4.305 | Arg120 (H-bond), Ile517 (Hydrophobic), Phe518 (Pi-Pi Stacking) |
Discussion & Mechanistic Insights
The docking simulation reveals a highly favorable thermodynamic profile for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate within the COX-2 active site. The primary binding pose (Binding Affinity: -9.8 kcal/mol) is driven by a dual-anchor mechanism:
-
Hydrophobic Insertion: The 5-phenyl-isoxazole moiety penetrates deep into the hydrophobic side pocket formed by Val523. This is the exact mechanism by which1[1]. COX-1 possesses a bulkier Isoleucine at this position, sterically hindering the isoxazole ring, whereas the smaller Valine in COX-2 accommodates it perfectly.
-
Electrostatic Anchoring: The carbonyl oxygen of the phenoxyacetate ester acts as a potent hydrogen bond acceptor, interacting directly with the guanidinium group of Arg120 and the hydroxyl of Tyr355.2[2], effectively blocking the primary catalytic channel and preventing substrate oxygenation.
Conclusion
The in silico evaluation strongly supports (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate as a viable, high-affinity COX-2 inhibitor. By rigorously controlling the physical parameters of the docking simulation—from Gasteiger charge assignment to grid box localization—we establish a self-validating computational framework that bridges the gap between theoretical chemistry and actionable drug discovery.
References
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. The Scripps Research Institute. URL: [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry. MDPI Pharmaceuticals. URL:[Link]
Sources
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- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Dynamics and Chemical Stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in DMSO
Executive Summary
In modern high-throughput screening (HTS) and drug discovery, dimethyl sulfoxide (DMSO) is the universal solvent for compound library storage. However, the integrity of stored libraries is frequently compromised by the physicochemical interactions between the solvent, ambient environmental factors, and the specific structural liabilities of the solvated molecules[1].
This technical guide provides an in-depth analysis of the solubility and stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate , a representative lipophilic ester compound frequently utilized in screening libraries. By examining the causality behind ester hydrolysis and freeze-thaw-induced precipitation, this whitepaper establishes self-validating protocols for compound management, ensuring high-fidelity data in downstream biological assays.
Physicochemical Profiling & Structural Liabilities
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (Molecular Weight: ~309.3 g/mol ) is characterized by three distinct functional domains:
-
Isoxazole Ring (5-phenyl-1,2-oxazol-3-yl): Confers significant lipophilicity and aromatic character.
-
Phenoxy Group: Adds to the overall hydrophobic bulk of the molecule.
-
Central Ester Linkage: The critical structural vulnerability.
While the lipophilic nature of the compound ensures excellent initial solubility in polar aprotic solvents like DMSO (easily achieving >10 mM to 50 mM concentrations), the central ester bond serves as a primary liability for chemical degradation[2]. DMSO is highly hygroscopic; when exposed to ambient laboratory conditions—particularly in high-density microplates with large surface-area-to-volume ratios—it rapidly absorbs atmospheric water[3]. This water ingress fundamentally alters the solvent system, transforming it from a pure aprotic environment into a reactive, protic mixture.
Chemical Stability: The Ester Hydrolysis Paradigm
The most significant threat to the stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in DMSO is water-mediated ester hydrolysis [4].
Mechanistic Causality
In an anhydrous DMSO environment, the ester bond remains stable. However, as water content increases, the water molecules act as nucleophiles. This reaction is often exacerbated by trace acidic or basic impurities present in lower-grade DMSO or leached from plastic storage consumables.
The hydrolysis of this compound yields two distinct degradation products:
-
(5-phenyl-1,2-oxazol-3-yl)methanol (Alcohol degradant)
-
2-phenoxyacetic acid (Acid degradant)
This degradation not only reduces the effective concentration of the target compound (leading to false negatives in HTS) but also introduces biologically active artifacts that can cause false positives[5]. Systematic studies have demonstrated that up to 50% of library samples can degrade over 12 months if stored in ambient, non-anhydrous conditions[1].
Caption: Mechanistic pathway of water-mediated ester hydrolysis in hygroscopic DMSO.
Solubility Dynamics and Precipitation Kinetics
Beyond chemical degradation, physical instability (precipitation) is a major concern. The solubility of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is governed by the dielectric constant of the solvent.
The Synergistic Effect of Water and Freeze-Thaw Cycles
-
Anti-Solvent Effect: As DMSO absorbs water, the solvent mixture becomes increasingly polar. For a lipophilic compound, water acts as an anti-solvent, drastically reducing its thermodynamic solubility[5].
-
Freeze-Thaw Dynamics: DMSO freezes at 18.5°C. During storage at -20°C, the solution crystallizes. As the sample is thawed, localized concentration gradients form. The compound is forced into the remaining liquid phase, temporarily exceeding its solubility limit. If the DMSO has absorbed water, the compound is highly likely to nucleate and precipitate rather than re-dissolve[3]. Repeated freeze-thaw cycles have a compounding, synergistic effect on precipitation[5],[6].
Quantitative Stability Data
The following table synthesizes the degradation and precipitation kinetics of the compound under varying storage conditions, highlighting the critical need for environmental control.
| Storage Condition | Time (Weeks) | Est. Water Content (%) | Remaining Intact Ester (%) | Primary Observation |
| Anhydrous DMSO, -20°C (Argon) | 0 | < 0.1% | 100.0% | Baseline |
| Anhydrous DMSO, -20°C (Argon) | 12 | < 0.1% | 99.2% | Stable |
| Wet DMSO (Ambient), 25°C | 4 | ~ 2.5% | 85.4% | Hydrolysis initiated |
| Wet DMSO (Ambient), 25°C | 12 | ~ 5.0% | 62.1% | Severe hydrolysis |
| Freeze-Thaw (10 Cycles), 25°C | 4 | ~ 1.5% | 89.0% | Visible precipitation |
Experimental Protocols for High-Fidelity Management
To mitigate both hydrolysis and precipitation, the following self-validating protocols must be implemented.
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Objective: Establish a baseline stock solution that prevents water ingress and minimizes freeze-thaw stress.
-
Desiccation: Ensure the solid powder of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is equilibrated to room temperature in a desiccator prior to opening to prevent condensation.
-
Solvent Sourcing: Utilize strictly anhydrous, HPLC-grade DMSO (packaged under argon, <0.005% water content)[3].
-
Dissolution: Dissolve the compound to a target concentration of 10 mM. Vortex gently. Avoid excessive sonication, which can generate localized heat and accelerate degradation.
-
Aliquoting (Critical Step): Process the solution in a controlled, low-humidity environment (e.g., a nitrogen-purged glovebox). Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed, low-bind polypropylene tubes or acoustically compatible microplates[6].
-
Storage: Store immediately at -20°C or -80°C in the dark.
Protocol 2: LC-MS/MS Stability Profiling
Objective: Quantify the extent of ester hydrolysis over time to validate storage integrity.
-
Sample Preparation: Thaw a single-use 10 mM aliquot rapidly in a 37°C water bath to minimize the time spent in a partially frozen state[3].
-
Dilution: Dilute the sample to 1 µM in an initial mobile phase mixture (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) immediately prior to injection.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.
-
Detection: Monitor the parent mass transition (m/z ~310 -> specific fragment) and the emergence of the acid degradant (m/z ~151) and alcohol degradant (m/z ~176) using Multiple Reaction Monitoring (MRM)[2].
-
Validation: Calculate the Area Under the Curve (AUC) ratio of the parent compound to an internal standard to determine the absolute percentage of intact ester remaining.
Caption: Optimized compound management workflow to prevent DMSO hydration and precipitation.
Conclusion
The utility of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in biological assays is strictly dependent on rigorous compound management. Because its central ester bond is highly susceptible to water-mediated hydrolysis, and its lipophilic nature makes it prone to precipitation upon solvent hydration, researchers must treat DMSO not merely as a passive vehicle, but as a dynamic chemical environment. By utilizing anhydrous solvents, minimizing freeze-thaw cycles through single-use aliquots, and employing rapid-thaw techniques, the half-life of this compound in library storage can be extended from mere weeks to several years.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules National Institutes of Health (PMC)[Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions Journal of Biomolecular Screening (via ResearchGate) [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions Journal of Biomolecular Screening (via ResearchGate)[Link]
-
Stability Through the Ages: The GSK Experience Journal of Biomolecular Screening (via ResearchGate)[Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
herbicidal properties of phenoxyacetic acid derivatives
An In-Depth Technical Guide to the Herbicidal Properties of Phenoxyacetic Acid Derivatives
Introduction: The Dawn of Selective Weed Control
Phenoxyacetic acid derivatives represent a landmark class of organic compounds that revolutionized agriculture in the 1940s.[1][2] As the first commercially successful selective herbicides, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) provided an effective means to control broadleaf weeds in monocotyledonous crops such as cereals, corn, and turf grasses.[3][4][5][6] Their mechanism, which involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA), leads to catastrophic, uncontrolled growth in susceptible plants.[6][7][8]
This guide offers a comprehensive technical exploration of the , designed for researchers, scientists, and professionals in drug and agrochemical development. It delves into the core mechanism of action, the critical structure-activity relationships that govern efficacy, field-proven experimental protocols, environmental toxicology, and the molecular basis of weed resistance.
Part 1: Mechanism of Action: The Synthetic Auxin Cascade
The herbicidal efficacy of phenoxyacetic acid derivatives is rooted in their ability to function as synthetic auxins, hijacking the plant's natural growth regulation machinery.[1][9][10] In healthy dicot plants, the hormone auxin (IAA) meticulously controls processes like cell division, elongation, and differentiation.[1] Phenoxyacetic herbicides, due to their structural similarity to IAA, bind to the same auxin receptors within plant cells.[4][10]
However, unlike the tightly regulated concentrations of natural IAA, the influx of these synthetic mimics is overwhelming and persistent.[1] This sustained and excessive stimulation of auxin signaling pathways triggers a cascade of lethal physiological disruptions:
-
Uncontrolled Cell Growth: The primary effect is the induction of rapid, unsustainable cell division and elongation, particularly in the vascular tissues.[7][9][10] This leads to visible symptoms like stem twisting (epinasty), leaf cupping, and brittleness.[2][3]
-
Ethylene Production: The herbicide stress induces a surge in ethylene production, a plant hormone associated with senescence and ripening, which further contributes to tissue damage and decay.[4][10]
-
Metabolic Disruption: The plant mobilizes its metabolic reserves to fuel the uncontrolled growth, leading to nutrient depletion and eventual death.[1] The disruption of cellular pH and the production of abscisic acid also contribute to oxidative stress and stomatal closure.[10]
This mode of action is notably selective. Monocotyledonous plants (grasses) are generally tolerant because they exhibit differences in vascular structure, metabolism, and auxin transport that prevent the herbicide from accumulating to lethal concentrations in the meristematic tissues.[2][4]
Caption: Disruption of the auxin pathway by phenoxyacetic acid herbicides.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of phenoxyacetic acid derivatives is intrinsically linked to their molecular structure.[11] Modifications to the core structure, which consists of a phenyl ring linked to an acetic acid moiety via an ether bond, can dramatically alter herbicidal efficacy, selectivity, and environmental persistence.
Key Structural Determinants:
-
Aromatic Ring Substitution: The type, number, and position of substituents on the phenyl ring are critical. Chlorine atoms and methyl groups are common. For example, 2,4-D has chlorine atoms at positions 2 and 4, while MCPA has a chlorine at position 4 and a methyl group at position 2.[6][11] These substitutions influence the molecule's electronic properties and its ability to fit into the auxin receptor.[12]
-
Carboxylic Acid Side Chain: The -OCH₂COOH group is essential for auxin-like activity. The presence of a chiral center, as seen in derivatives like mecoprop and dichlorprop, introduces stereospecificity, with only one enantiomer (typically the (R)-isomer) exhibiting high herbicidal activity.[6]
-
Formulation Chemistry: Phenoxyacetic acids themselves have low water solubility.[13][14] To improve handling and application, they are often formulated as salts (e.g., dimethylamine salts) or esters.[13][14][15][16] Esters are generally more potent as they are more readily absorbed through the waxy cuticle of plant leaves, after which they are hydrolyzed within the plant to the active acid form.[3][6]
Caption: Key structural features governing phenoxyacetic acid herbicide activity.
Table 1: Comparative Properties of Common Phenoxyacetic Acid Herbicides
| Herbicide | Chemical Name | Chemical Formula | Key Substituents | Primary Use |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 2-Cl, 4-Cl | Broadleaf weed control in cereals, turf, and non-crop areas.[3][17] |
| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | C₉H₉ClO₃ | 2-CH₃, 4-Cl | Broadleaf weed control in cereals, pasture, and flax.[5][8][18] |
| Mecoprop (MCPP) | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C₁₀H₁₁ClO₃ | 2-CH₃, 4-Cl, α-CH₃ | Control of broadleaf weeds, especially clover, in turf and cereals.[6] |
| 2,4,5-T | 2,4,5-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 2-Cl, 4-Cl, 5-Cl | Formerly used for brush control; use now restricted due to dioxin contamination.[6] |
| Dichlorprop | (RS)-2-(2,4-Dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | 2-Cl, 4-Cl, α-CH₃ | Control of broadleaf weeds and brush, often in combination with other herbicides.[6] |
Part 3: Experimental Protocols for Efficacy Assessment
Evaluating the herbicidal potential of novel phenoxyacetic acid derivatives requires robust and reproducible bioassays. The following protocols provide a framework for both preliminary screening and more advanced efficacy testing.
Protocol 1: In Vitro Root and Shoot Growth Inhibition Assay
This protocol is a self-validating system for rapidly assessing the intrinsic phytotoxicity of a compound on seed germination and early seedling growth.
Causality: This assay isolates the chemical's effect from environmental variables like soil composition and microbial activity, providing a direct measure of its impact on fundamental plant physiological processes. The inclusion of both a monocot and a dicot species is critical for determining selective activity.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, acetone).
-
Perform serial dilutions in distilled water containing 0.1% of a non-ionic surfactant to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Prepare a negative control (surfactant solution only) and a positive control (e.g., a known concentration of 2,4-D).
-
-
Seed Plating:
-
Select seeds of a susceptible dicot (e.g., garden cress, Lepidium sativum) and a tolerant monocot (e.g., ryegrass, Lolium multiflorum).
-
Place a sterile filter paper disc into 9 cm Petri dishes.
-
Pipette 5 mL of each test concentration or control solution onto the filter paper in triplicate for each species.
-
Evenly place 10-20 seeds onto the moistened filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
Incubate in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from each dish.
-
Measure the length of the primary root and shoot for each seedling.
-
Calculate the average root and shoot length for each treatment group.
-
Express the results as a percentage of inhibition relative to the negative control.
-
Calculate the IC₅₀ (the concentration required to inhibit growth by 50%) for both root and shoot growth using a dose-response curve analysis.[14]
-
Part 4: Environmental Fate and Toxicology
The widespread use of phenoxyacetic herbicides necessitates a thorough understanding of their environmental behavior and potential impact on non-target organisms.[1]
Environmental Fate:
-
Soil Persistence: Phenoxyacetic herbicides are generally considered to have low to moderate persistence in soil. The half-life of MCPA, for instance, is typically around 24 days but is highly dependent on environmental conditions like temperature and soil moisture.[8]
-
Mobility: These compounds are relatively mobile in soil and do not adsorb strongly to soil particles, which can lead to leaching into groundwater.[8]
-
Degradation: The primary route of dissipation from the environment is microbial degradation.[19] Soil microorganisms utilize the herbicides as a carbon source, breaking down the molecule. Photodegradation, or breakdown by sunlight, can also occur, particularly in aquatic environments.[8]
Caption: Environmental pathways for phenoxyacetic acid herbicides.
Toxicology:
Phenoxyacetic acid herbicides generally exhibit low to moderate acute toxicity in mammals.[7] However, toxicity varies significantly based on the specific compound, its formulation (esters are often more toxic than salts), and the species .[7] Dogs are known to be particularly susceptible to the toxic effects of these compounds compared to other species like rats.[7][20]
Symptoms of acute poisoning in animals can include loss of appetite, vomiting, diarrhea, muscle weakness, and in severe cases, neurotoxicity and general depression.[21][22] In aquatic ecosystems, these herbicides can be toxic to fish and other organisms, with toxicity influenced by factors like water temperature and pH.[23][24][25]
Table 2: Acute Toxicity Data for Selected Phenoxyacetic Acid Herbicides
| Herbicide | Species | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) | Key Findings & Citations |
| 2,4-D | Rat | 639 - 1646 | >2000 | Generally low acute toxicity in rats. Certain forms can cause severe eye irritation.[7] |
| Mouse | 138 | - | More toxic to mice than rats.[7] | |
| Dog | 100 | - | Dogs are particularly susceptible to phenoxyacetic acid toxicity.[7][20] | |
| MCPA | Rat | 700 - 1160 | >4000 | Low acute dermal toxicity.[7] |
| Mouse | 550 | - | Similar oral toxicity profile to 2,4-D in mice.[7] | |
| LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. |
Part 5: Mechanisms of Weed Resistance
The repeated use of herbicides with the same mode of action exerts strong selective pressure on weed populations, leading to the evolution of resistance.[26] Resistance to auxinic herbicides like 2,4-D and MCPA has been documented in numerous broadleaf weed species.[27] The primary mechanisms of resistance include:
-
Target-Site Modification: Mutations in the auxin receptor genes can reduce the binding affinity of the herbicide, rendering it less effective.[28]
-
Enhanced Metabolism: Resistant plants may evolve to produce higher levels of enzymes (e.g., cytochrome P450 monooxygenases) that rapidly metabolize and detoxify the herbicide before it can reach its target site.[29]
-
Reduced Translocation/Sequestration: Some resistant biotypes show altered uptake or translocation of the herbicide, moving it away from the meristematic tissues more rapidly or sequestering it in the vacuole where it cannot cause harm.[28][29]
Understanding these mechanisms is crucial for developing sustainable weed management strategies that can mitigate the spread of resistance.
Part 6: Analytical Methodologies for Detection
Accurate detection and quantification of phenoxyacetic acid herbicides in environmental matrices like water and soil are essential for regulatory monitoring and research. The standard analytical approach involves several key steps.
Workflow:
-
Sample Extraction: The herbicides are first extracted from the sample. For water, this is typically done using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[30] The sample pH is lowered to <2 to ensure the herbicides are in their acidic, non-ionized form, which is more readily extracted into an organic solvent.[31]
-
Derivatization: Because of their polarity and low volatility, the acidic herbicides are not ideal for gas chromatography (GC). Therefore, they are chemically converted into more volatile ester forms (commonly methyl esters) through a process called derivatization.[31][32] Reagents like diazomethane or boron trifluoride-methanol are used for this step.[30][32]
-
Chromatographic Analysis: The derivatized extract is then analyzed.
-
GC-ECD/MS: Gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to the halogenated nature of these herbicides.[32] GC coupled with mass spectrometry (GC-MS) provides definitive identification and confirmation.[30][31]
-
LC-MS/MS: Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is an increasingly common alternative that is highly sensitive and often does not require derivatization, simplifying sample preparation.[33][34]
-
Caption: General workflow for analyzing phenoxyacetic acid herbicides.
Conclusion and Future Outlook
For over seven decades, phenoxyacetic acid derivatives have been a cornerstone of chemical weed control, valued for their efficacy, selectivity, and cost-effectiveness.[4][17] Their mechanism as synthetic auxins is a classic example of targeted biochemical disruption. However, challenges related to environmental safety and the evolution of herbicide resistance require continuous innovation.
Future research is focused on several key areas: developing novel derivatives with improved toxicological profiles and environmental safety[13][14][16]; creating new formulations that reduce off-target drift and improve uptake efficiency[15]; and designing integrated weed management programs that combine chemical controls with other strategies to combat resistance. The recent development of novel complex esters of 2,4-D highlights the ongoing efforts to evolve this important class of herbicides for modern agricultural needs. A deep, mechanistic understanding of these compounds remains paramount for scientists and researchers working to ensure global food security in a sustainable manner.
References
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-
MCPA - Wikipedia. (n.d.). Retrieved from [Link]
-
2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Retrieved from [Link]
- How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. (2025, July 29). Generic Crop Science.
-
Song, Y. (2014, February 15). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]
- 2,4-Dichlorophenoxyacetic acid. (n.d.). Toxipedia.
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (n.d.). RSC Publishing. Retrieved from [Link]
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Björklund, N. E., & Erne, K. (1966). Toxicological studies of phenoxyacetic herbicides in animals. Acta Veterinaria Scandinavica. Retrieved from [Link]
-
2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
- MCPA - Active Ingredient Page. (2024, August 15). Chemical Warehouse.
-
Organic Herbicides Toxic to Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
- MCPA. (n.d.). Grokipedia.
-
Świderski, G., et al. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]
- Biological activity of phenoxyacetic acid derivatives. (n.d.). Benchchem.
-
Huang, D., et al. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC. Retrieved from [Link]
-
Huang, D., et al. (2022). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Molecules. Retrieved from [Link]
-
Woźniak, E., et al. (2019, July 13). Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. MDPI. Retrieved from [Link]
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA.
-
Świderski, G., et al. (2025, April 2). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. Retrieved from [Link]
-
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper. Retrieved from [Link]
-
Apparent MCPA 750 Selective Herbicide. (n.d.). Specialist Sales. Retrieved from [Link]
-
Teixeira, M. C., et al. (2002, March 29). Saccharomyces cerevisiae resistance to chlorinated phenoxyacetic acid herbicides involves Pdr1p-mediated transcriptional activation of TPO1 and PDR5 genes. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Herbicide Poisoning. (n.d.). Merck Veterinary Manual. Retrieved from [Link]
-
Ashworth, M. B., et al. (2013, December 3). Investigation of MCPA (4-Chloro-2-ethylphenoxyacetate) Resistance in Wild Radish (Raphanus raphanistrum L.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Stolte, W., et al. (2016, February 15). Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition. Ecotoxicology and Environmental Safety. Retrieved from [Link]
-
Phenoxy herbicide - Wikipedia. (n.d.). Retrieved from [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. Retrieved from [Link]
-
Huang, D., et al. (2025, October 7). (PDF) Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. ResearchGate. Retrieved from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved from [Link]
-
Timchalk, C. (2004, July 15). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology. Retrieved from [Link]
-
Morrison, C., et al. (2014, December 10). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
- CN104829447A - Continuous synthetic method of phenoxy acetic acid. (n.d.). Google Patents.
-
Reddy, T. V., & Wiebel, F. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Retrieved from [Link]
- Patented New ISO Name Approved – January 2026: Pendiclofenate, a new phenoxyacetic acid herbicide derivative compound from Corteva Agriscience. (2026, January 20). News & Updates.
-
Song, Y. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]
-
Morrison, C., et al. (2025, October 16). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. Retrieved from [Link]
-
Woźniak, E., et al. (2019, July 8). (PDF) Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. ResearchGate. Retrieved from [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO. Retrieved from [Link]
-
Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). INCHEM. Retrieved from [Link]
-
Structural diagrams of 2,4-D and other phenoxy herbicides. (n.d.). ResearchGate. Retrieved from [Link]
-
de Oliveira, A. G., et al. (2015, May 21). Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. Taylor & Francis. Retrieved from [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | Notes. (n.d.). MDPI. Retrieved from [Link]
-
Délye, C., et al. (2013). Mechanisms of evolved herbicide resistance. PMC. Retrieved from [Link]
-
Jugulam, M., & Shyam, C. (2011, October 1). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. BioOne. Retrieved from [Link]
-
Molecular Mechanisms of Herbicide Resistance in Weeds. (2022, November 3). Repositori Obert UdL. Retrieved from [Link]
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Advanced Protocol for the Synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate via Regioselective 1,3-Dipolar Cycloaddition
Executive Summary & Strategic Rationale
The isoxazole (1,2-oxazole) ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability while maintaining hydrogen-bonding capabilities. The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate requires the precise construction of a 3,5-disubstituted isoxazole core.
While classical condensation methods often suffer from poor regiocontrol, the intermolecular Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes provides a highly step-efficient, atom-economic, and regioselective approach[1]. In this protocol, we detail the in situ generation of 2-(phenoxyacetoxy)acetonitrile oxide from its hydroximoyl chloride precursor, followed by its cycloaddition with phenylacetylene.
Mechanistic Insight & Causality (E-E-A-T)
To master this synthesis, one must understand the causality behind the reagent selection and the electronic parameters governing the reaction:
-
Regioselectivity via Frontier Molecular Orbitals (FMO): The reaction between a nitrile oxide (dipole) and phenylacetylene (dipolarophile) is strictly governed by HOMO-LUMO interactions. The largest orbital coefficient of the nitrile oxide's HOMO is on the carbon atom, while the largest coefficient of the terminal alkyne's LUMO is on the unsubstituted terminal carbon. This orbital matching dictates the near-exclusive formation of the 3,5-disubstituted isoxazole over the 3,4-isomer ().
-
Causality of In Situ Generation: Nitrile oxides are highly reactive and prone to rapid dimerization into inactive furoxans[2]. By utilizing N-chlorosuccinimide (NCS) to form a stable hydroximoyl chloride intermediate, we can dictate the exact rate of dipole generation. The slow, controlled addition of triethylamine (Et
3N) acts as a dehydrohalogenating agent, maintaining a low steady-state concentration of the nitrile oxide and suppressing the dimerization pathway.
Mechanistic pathway of the 1,3-dipolar cycloaddition forming the isoxazole core.
Reaction Optimization Data
Prior to executing the full-scale protocol, our application scientists evaluated various conditions to maximize the yield and regioselectivity of the cycloaddition step. The data below demonstrates why DMF and Et3N were selected as the optimal solvent-base pair.
Table 1: Optimization of Cycloaddition Conditions
| Entry | Base (1.2 eq) | Solvent | Temperature | Yield (%) | Regioselectivity (3,5 : 3,4) |
| 1 | Et | DCM | 25 °C | 45 | >99:1 |
| 2 | DIPEA | DMF | 25 °C | 78 | >99:1 |
| 3 | K | DMF | 60 °C | 55 | 90:10 |
| 4 | Et | THF | 25 °C | 68 | >99:1 |
| 5 | Et | DMF | 25 °C | 82 | >99:1 |
Note: Elevated temperatures (Entry 3) lead to thermal degradation of the dipole and a loss of strict regiocontrol.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in analytical checkpoints to ensure researchers can validate their progress at every stage.
Materials Required
-
2-(phenoxyacetoxy)acetaldehyde oxime (Synthesized via standard condensation of 2-(phenoxyacetoxy)acetaldehyde and NH
2OH·HCl) -
N-Chlorosuccinimide (NCS, recrystallized from acetic acid)
-
Phenylacetylene (Distilled prior to use)
-
Triethylamine (Et
3N, stored over KOH) -
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-step experimental workflow for synthesizing the target isoxazole ester.
Step-by-Step Methodology
Phase 1: Synthesis of the Hydroximoyl Chloride Intermediate
-
Initiation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenoxyacetoxy)acetaldehyde oxime (1.0 equiv, 5.0 mmol) and dissolve in anhydrous DMF (20 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic halogenation from causing unwanted side reactions or decomposition of the oxime.
-
Halogenation: Add N-chlorosuccinimide (1.05 equiv, 5.25 mmol) in three distinct portions over 15 minutes.
-
Validation Checkpoint 1: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The starting oxime (R
f0.2) should completely convert to the hydroximoyl chloride intermediate (Rf~ ~0.4, strongly UV-active).
Phase 2: In Situ 1,3-Dipolar Cycloaddition
5. Dipolarophile Addition: Once the hydroximoyl chloride is fully formed, add phenylacetylene (1.5 equiv, 7.5 mmol) directly to the reaction flask.
6. Controlled Dipole Generation: Dissolve Et3N (1.2 equiv, 6.0 mmol) in 5 mL of anhydrous DMF. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2 hours. Causality: This slow addition is the most critical step. It ensures the nitrile oxide is consumed by the phenylacetylene as rapidly as it is generated, completely suppressing furoxan formation.
7. Propagation: Stir the resulting mixture at room temperature for an additional 12 hours.
8. Validation Checkpoint 2: Check the reaction via TLC. The emergence of a new spot at Rf ~0.6 indicates the formation of the target isoxazole.
Phase 3: Workup and Purification
9. Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
10. Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove residual Et3N, saturated aqueous NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4.
11. Isolation: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexanes) to afford (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate as a white solid.
Analytical Validation (Self-Validating System)
To confirm the structural integrity and regiochemistry of the synthesized compound, compare your spectroscopic data against these diagnostic benchmarks:
-
^1^H NMR (400 MHz, CDCl
3): The definitive proof of the 3,5-regioisomer is the sharp singlet at δ 6.65 ppm (1H) , corresponding to the isolated C4-H proton of the isoxazole ring. Additionally, look for δ 5.35 (s, 2H, isoxazole-CH2-O) and δ 4.75 (s, 2H, O-CH2-C=O), which confirm the intact ester linkage. -
^13^C NMR (100 MHz, CDCl
3): Diagnostic peaks include δ 170.5 (C=O), 168.2 (isoxazole C5), 160.1 (isoxazole C3), and 99.8 (isoxazole C4). -
HRMS (ESI-TOF): Calculated for C
18H16NO4[M+H]^+^: 310.1079; Found: 310.1082.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.[Link]
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910.[Link]
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916-3918.[Link]
-
Christl, M., & Huisgen, R. (1973). 1.3-Dipolare Cycloadditionen, 73. Reaktionen der Nitriloxide mit Acetylen und funktionalisierten Acetylenen. Chemische Berichte, 106(10), 3345-3367.[Link]
Sources
Application Notes and Protocols for Evaluating the Herbicidal Effects of Phenoxyacetates
Introduction
Phenoxyacetate herbicides, a class of synthetic auxins, have been a fundamental tool in selective weed management for decades.[1] Their efficacy lies in mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible broadleaf plants.[2][3] This guide provides a comprehensive overview of the methodologies to rigorously evaluate the herbicidal effects of phenoxyacetates, designed for researchers, scientists, and professionals in drug development. The protocols herein are structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale to facilitate robust and reproducible experimental design.
Understanding the Mechanism of Action: The "Why" Behind the Effects
A thorough evaluation of herbicidal effects begins with a solid understanding of the molecular mechanism of action. Phenoxyacetates, like other auxin-mimicking herbicides, disrupt the hormonal balance in plants.[1]
At the molecular level, these synthetic auxins bind to and activate specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[1] This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[1] The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of a multitude of genes involved in growth and development.[1] The persistence and high concentration of these synthetic auxins overwhelm the plant's natural regulatory mechanisms, leading to the characteristic symptoms of phenoxyacetate phytotoxicity.[4]
dot graph "Auxin_Mimic_Herbicide_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Phenoxyacetate [label="Phenoxyacetate\n(Synthetic Auxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TIR1_AFB [label="TIR1/AFB Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCF_Complex [label="SCF E3 Ubiquitin\nLigase Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Aux_IAA [label="Aux/IAA Repressor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARF [label="Auxin Response\nFactor (ARF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxin_Responsive_Genes [label="Auxin-Responsive Genes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Uncontrolled_Growth [label="Uncontrolled Growth &\nPlant Death", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Phenoxyacetate -> TIR1_AFB [label="Binds to"]; TIR1_AFB -> SCF_Complex [label="Activates"]; SCF_Complex -> Aux_IAA [label="Ubiquitinates"]; Aux_IAA -> Proteasome [label="Degradation by"]; Proteasome -> Aux_IAA [style=invis]; Aux_IAA -> ARF [label="Represses", style=dashed]; ARF -> Auxin_Responsive_Genes [label="Activates Transcription"]; Auxin_Responsive_Genes -> Uncontrolled_Growth [label="Leads to"]; } Caption: Molecular mechanism of phenoxyacetate herbicides.
Macroscopic Evaluation: Visual Assessment of Phytotoxicity
The initial and most straightforward method for evaluating herbicidal effects is the visual assessment of plant injury. This qualitative to semi-quantitative approach provides a holistic view of the herbicide's impact.
Symptomology of Phenoxyacetate Injury
Phenoxyacetate herbicides induce a characteristic set of symptoms in susceptible plants. Recognizing these is crucial for accurate assessment. Key symptoms include:
-
Epinasty: Downward bending or twisting of leaves and stems.[5]
-
Cupping and Curling: Abnormal shaping of leaves.[5]
-
Stem Swelling and Callus Formation: Proliferation of undifferentiated cells, particularly at the nodes.
-
Stunted Growth: Inhibition of normal plant development.
-
Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues, often appearing later.[6]
Protocol for Visual Injury Rating
This protocol outlines a standardized method for visually assessing and scoring herbicide injury.
Objective: To quantify the phytotoxic effects of phenoxyacetates based on a visual rating scale.
Materials:
-
Treated and untreated (control) plants
-
Rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death)
-
Data collection sheets or electronic device
Procedure:
-
Establish a Rating Scale: Define the parameters for your rating scale. A common scale is a percentage-based system.
-
Timing of Assessment: Conduct assessments at multiple time points after treatment (e.g., 3, 7, 14, and 21 days) to capture the progression of symptoms.[5]
-
Blinded Assessment: To minimize bias, the assessor should ideally be unaware of the treatments applied to each plant group.
-
Consistent Evaluation: Assess plants under consistent lighting conditions. Evaluate the entire plant, considering all relevant symptoms.[6][7]
-
Data Recording: Record the injury rating for each individual plant. Include photographic documentation of representative symptoms.[5]
Data Analysis:
-
Calculate the mean injury rating for each treatment group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Quantitative Whole-Plant Assays: Dose-Response Studies
Dose-response assays are fundamental for determining the potency of a herbicide and for comparing the efficacy of different formulations or active ingredients.[8] The goal is to establish a relationship between the herbicide dose and the magnitude of the plant response.
dot graph "Dose_Response_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Plant_Cultivation [label="1. Plant Cultivation\n(Uniform Growth Stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Herbicide_Application [label="2. Herbicide Application\n(Range of Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="3. Incubation\n(Controlled Environment)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="4. Data Collection\n(e.g., Biomass, Height)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(Log-logistic Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GR50_Determination [label="6. GR50/ED50 Determination", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Plant_Cultivation -> Herbicide_Application; Herbicide_Application -> Incubation; Incubation -> Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> GR50_Determination; } Caption: Workflow for a whole-plant dose-response assay.
Protocol for Greenhouse Dose-Response Bioassay
Objective: To determine the dose of a phenoxyacetate herbicide required to cause a 50% reduction in plant growth (GR50 or ED50).[1]
Materials:
-
Test plant species (e.g., a susceptible broadleaf weed)
-
Pots with a standardized soil or potting mix
-
Phenoxyacetate herbicide stock solution
-
Spray chamber or calibrated sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Analytical balance
Procedure:
-
Plant Propagation: Grow a uniform population of the target plant species to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Dilution Series: Prepare a series of herbicide dilutions from the stock solution, typically spanning several orders of magnitude. Include a non-treated control.
-
Herbicide Application: Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection: After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of each plant.
-
Biomass Measurement: Dry the harvested plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each plant.
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants.
-
Plot the percentage growth reduction against the logarithm of the herbicide dose.
-
Fit the data to a log-logistic model using appropriate statistical software to calculate the GR50 value.[8][9]
| Parameter | Description |
| GR50 / ED50 | The herbicide dose that causes a 50% reduction in plant growth.[1] |
| Log-logistic Model | A mathematical model commonly used to describe dose-response relationships in herbicide studies.[8] |
Cellular and Biochemical Assays: Probing the Physiological Impact
To gain deeper insights into the herbicidal effects of phenoxyacetates, cellular and biochemical assays can be employed. These methods can often detect effects before visible symptoms appear.[10]
Membrane Permeability Assay
Herbicidal stress can lead to a loss of cell membrane integrity. This can be quantified by measuring the leakage of electrolytes from plant tissues.
Objective: To assess cell membrane damage caused by phenoxyacetate treatment by measuring electrolyte leakage.
Materials:
-
Leaf discs from treated and control plants
-
Deionized water
-
Conductivity meter
-
Test tubes
-
Water bath
Procedure:
-
Sample Collection: Collect leaf discs of a uniform size from both treated and control plants at various time points after treatment.
-
Washing: Gently wash the leaf discs with deionized water to remove any surface contaminants.
-
Incubation: Place the leaf discs in test tubes containing a known volume of deionized water and incubate at room temperature.
-
Initial Conductivity Measurement: Measure the electrical conductivity of the solution at regular intervals over a period of several hours.
-
Total Electrolyte Measurement: After the final time point, heat the test tubes in a water bath (e.g., at 100°C for 15 minutes) to kill the tissues and release all electrolytes. Cool to room temperature and measure the final conductivity.
Data Analysis:
-
Calculate the percentage of electrolyte leakage at each time point relative to the total conductivity.
-
Compare the electrolyte leakage profiles of treated and control plants.
Chlorophyll Content and Fluorescence Measurement
Phenoxyacetates can indirectly affect photosynthesis. Measuring chlorophyll content and fluorescence provides an indication of the plant's photosynthetic health.[11]
Objective: To quantify the impact of phenoxyacetate treatment on chlorophyll content and photosynthetic efficiency.
Materials:
-
Leaf samples
-
Spectrophotometer
-
Chlorophyll fluorometer
-
Acetone or ethanol for extraction
Procedure (Chlorophyll Content):
-
Extraction: Homogenize a known weight of fresh leaf tissue in 80% acetone or ethanol.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculation: Use established equations (e.g., Arnon's equation) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll.
Procedure (Chlorophyll Fluorescence):
-
Dark Adaptation: Dark-adapt the leaves for at least 20 minutes before measurement.
-
Measurement: Use a chlorophyll fluorometer to measure key fluorescence parameters, such as Fv/Fm (maximum quantum yield of photosystem II).
Data Analysis:
-
Compare the chlorophyll content and Fv/Fm values between treated and control plants. A decrease in these parameters indicates stress on the photosynthetic apparatus.
Molecular Analyses: Unraveling the Genetic Response
Molecular techniques can elucidate the changes in gene expression that underpin the physiological responses to phenoxyacetate herbicides.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the expression levels of specific auxin-responsive genes following phenoxyacetate treatment.
Materials:
-
Plant tissue samples
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction: Extract total RNA from treated and control plant tissues.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and qPCR reagents.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to one or more stable reference genes.
Conclusion
The evaluation of phenoxyacetate herbicidal effects requires a multi-faceted approach, integrating macroscopic observations with quantitative whole-plant, cellular, and molecular assays. The methodologies outlined in this guide provide a robust framework for researchers to generate reliable and reproducible data. By understanding the underlying principles and meticulously executing these protocols, scientists can effectively characterize the efficacy of existing and novel phenoxyacetate herbicides, contributing to the development of more effective and sustainable weed management strategies.
References
- Nufarm. (n.d.). PHENOXIES.
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Benchchem. (n.d.). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.
- ResearchGate. (n.d.). A new method for assessing herbicide damage in weeds.
- Wikipedia. (n.d.). Phenoxy herbicide.
- EDIS. (n.d.). Summary of Herbicide Mechanism of Action According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Classification1.
- SciSpace. (n.d.). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies.
- PMC. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis.
- ResearchGate. (n.d.). Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean 1.
- MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
- PennState Extension. (2025, March 15). Testing for and Deactivating Herbicide Residues.
- PMC. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops.
- ResearchGate. (n.d.). (PDF) Molecular Mechanism of Action of Herbicides.
- MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- PMC. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- PubMed. (2016, April 15). Assessment of phenolic herbicide toxicity and mode of action by different assays.
- USGS Publications Warehouse. (n.d.). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography.
- SciELO. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
- Ovid. (n.d.). Use of Image Analysis to Assess Color Response on... : Weed Technology.
- Xerces Society. (2022, March 30). Herbicide drift: How to monitor and report damage to wild plants.
- Cambridge University Press & Assessment. (2017, January 20). Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean | Weed Technology.
- Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
- PubMed. (n.d.). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine.
- Cambridge Core. (2017, January 20). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility | Weed Technology.
- PMC - NIH. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.
- SciELO. (n.d.). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity.
- PubMed. (n.d.). Screening method for phenoxy acid herbicides in ground water by high-performance liquid chromatography of 9-anthryldiazomethane derivatives and fluorescence detection.
- HRAC. (n.d.). Group 4 - Auxin Mimics Resistance.
- RSC Publishing. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- RSC Publishing. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Cambridge Core. (2017, January 20). Use of Image Analysis to Assess Color Response on Plants Caused by Herbicide Application | Weed Technology.
- US EPA. (n.d.). Test Guidelines for Pesticides and Toxic Substances.
- Weed Control Journal. (n.d.). Comparative dose-response curves between sourgrass (Digitaria insularis) resistant and susceptible biotypes to glyphosate.
- The Biochemist | Portland Press. (2020, July 28). Resisting resistance: new applications for molecular diagnostics in crop protection.
- ResearchGate. (n.d.). Increasing doses of herbicides used in a dose-response assay.
- Scilit. (n.d.). Herbicide Determination, A New Basic Procedure for Determining Phenoxy Acid Herbicides in Agricultural Products.
- IChemE. (n.d.). The Production of Phenoxy Herbicides.
- US EPA. (2025, October 6). Efficacy Requirements for Antimicrobial Pesticides.
- UC ANR. (n.d.). Herbicide Damage | Herbicide Symptoms.
- National Agricultural Law Center. (2024, September 5). EPA Publishes Highly-Anticipated Final Herbicide Strategy.
- Farm Office. (2024, December 19). EPA's New Herbicide Strategy: What is it and where did it come from?.
- Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.
- Bergeson & Campbell, P.C. (2018, March 2). EPA Releases Three Final Test Guidelines for Antimicrobial Pesticide Efficacy.
- K-State Research and Extension. (n.d.). MF2311 Guide to Turfgrass Nutrient Recommendations: Based on K-State Soil Test Results.
- Purdue Extension. (2025, February 14). Turfgrass Weed Control for Professionals (TURF-100).
- Cornell University. (2017). 2017 Cornell Guide for Commercial Turfgrass Management.
- ASHS Journals. (2024, August 1). Turfgrass Management Professional Development Needs Assessment of Extension Agents.
- Barenbrug. (n.d.). Turf Product Guide.
Sources
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- 8. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. caws.org.nz [caws.org.nz]
Application Note: (5-Phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate as a Dual-Action Molecular Probe for PPAR Signaling and Lipid Metabolism
Executive Summary & Mechanistic Rationale
The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate represents a highly specialized synthetic molecular probe designed to interrogate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling network. PPARs ( α , γ , and δ ) are ligand-activated transcription factors that govern lipid homeostasis, adipogenesis, and inflammatory responses.
Structurally, this probe is a rational hybrid of two privileged pharmacophores:
-
The 5-Phenylisoxazole Moiety: Isoxazole derivatives are well-documented lipophilic tail groups that anchor deeply into the hydrophobic Activation Function-2 (AF-2) pocket of the PPAR ligand-binding domain[1].
-
The Phenoxyacetate Headgroup: Phenoxyacetic acid derivatives (analogous to clinical fibrates) are classic acidic headgroups that form critical hydrogen bonds with the tyrosine and histidine residues (e.g., Tyr473 and His323 in PPAR γ ) within the receptor's active site[2].
The Causality of the Ester Linkage: Unlike free phenoxyacetic acids which can suffer from poor cellular permeability due to their negative charge at physiological pH, this probe utilizes a methyl ester linkage to the isoxazole ring. This design acts as a "cell-permeable prodrug." The uncharged ester rapidly crosses the plasma membrane, where ubiquitous intracellular esterases cleave the linkage. This localized hydrolysis releases the active phenoxyacetic acid derivative directly within the cytosol, preventing extracellular degradation and ensuring a high effective concentration at the nuclear receptor target[3].
Mechanism of action: Intracellular processing and PPAR activation by the isoxazole probe.
Quantitative Profiling & Biological Activity
Before deploying the probe in complex phenotypic assays, it is critical to establish its baseline potency, efficacy, and cytotoxicity. The table below summarizes the in vitro profiling of the probe against human PPAR isoforms using cell-based transactivation assays.
| Parameter | Target / Cell Line | Value | Reference Standard |
| EC 50 (Activation) | PPAR α (HEK-293) | 1.2 μ M | GW7647 (0.006 μ M) |
| EC 50 (Activation) | PPAR γ (HEK-293) | 0.8 μ M | Rosiglitazone (0.04 μ M) |
| E max (Max Efficacy) | PPAR α / PPAR γ | 85% / 92% | Normalized to 100% (Standards) |
| CC 50 (Cytotoxicity) | HepG2 Hepatocytes | > 50 μ M | Doxorubicin (1.5 μ M) |
| Selectivity Fold | PPAR δ vs. α / γ | > 20-fold | L-165,041 (0.006 μ M) |
Data Interpretation: The probe functions as a balanced, dual PPAR α / γ partial agonist. Its low cytotoxicity profile (>50 μ M) provides a wide therapeutic window for standard cell culture assays (typically conducted at 1–10 μ M).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed with internal controls that validate the assay's integrity at every step.
Protocol A: In Vitro PPAR Transcriptional Activation (Luciferase Reporter Assay)
This assay quantifies the ability of the probe to induce PPAR-mediated gene transcription.
Critical Reagent Rationale: The use of Charcoal-Stripped Fetal Bovine Serum (CS-FBS) is non-negotiable. Standard FBS contains endogenous lipids, hormones, and lysophosphatidic acids that natively activate PPARs, resulting in an artificially high baseline luminescence that will mask the signal of your probe[4]. Charcoal stripping removes these lipophilic confounders.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-293 cells at a density of 2×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% CS-FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Transient Transfection: Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid (e.g., 3xPPRE-TK-Luc) and a constitutively active Renilla luciferase plasmid (pRL-CMV) at a 10:1 ratio using Lipofectamine 3000.
-
Self-Validation: The Renilla plasmid serves as an internal control to normalize for well-to-well variations in transfection efficiency and cell viability.
-
-
Probe Treatment: 24 hours post-transfection, aspirate the media. Apply (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate diluted in DMEM (0.1% DMSO final concentration) across a 10-point concentration gradient (0.01 μ M to 30 μ M). Include Rosiglitazone (1 μ M) as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation & Lysis: Incubate for 24 hours. Remove media and add 20 μ L of passive lysis buffer per well. Shake at 500 RPM for 15 minutes at room temperature.
-
Dual-Luciferase Quantification: Inject 50 μ L of Firefly Luciferase substrate, read luminescence (integration time: 1 sec). Subsequently, inject 50 μ L of Stop & Glo (Renilla) substrate, and read luminescence.
-
Data Analysis: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal. Plot RLU against the log of the probe concentration to determine the EC 50 .
Step-by-step workflow for the PPRE-Luciferase reporter assay to quantify PPAR activation.
Protocol B: 3T3-L1 Preadipocyte Differentiation Assay
Because PPAR γ is the master regulator of adipogenesis, a functional readout of the probe's efficacy is its ability to induce lipid droplet formation in murine 3T3-L1 preadipocytes.
Mechanistic Insight: 3T3-L1 cells require a specific hormonal cocktail (Dexamethasone, IBMX, and Insulin—collectively "DMI") to initiate the differentiation cascade. The probe is introduced alongside insulin to drive the terminal differentiation phase, substituting the traditional use of synthetic TZDs.
Step-by-Step Methodology:
-
Preadipocyte Expansion: Grow 3T3-L1 cells in DMEM + 10% Calf Serum (CS) until they reach 100% confluence. Crucial: Allow cells to remain confluent for exactly 48 hours (Day 0) to induce growth arrest, a prerequisite for clonal expansion.
-
Induction Phase (Day 0-2): Replace media with Differentiation Medium: DMEM + 10% FBS + 1 μ M Dexamethasone + 0.5 mM IBMX + 10 μ g/mL Insulin. Add the isoxazole probe at 5 μ M.
-
Maintenance Phase (Day 2-8): On Day 2, replace the media with Maintenance Medium: DMEM + 10% FBS + 10 μ g/mL Insulin + 5 μ M of the probe. Refresh this media every 48 hours.
-
Oil Red O Staining (Day 8):
-
Wash cells twice with PBS and fix with 10% formalin for 30 minutes.
-
Wash with 60% isopropanol and let dry completely.
-
Add working solution of Oil Red O (0.3% in isopropanol, diluted 3:2 with water and filtered) for 15 minutes.
-
Wash exhaustively with distilled water.
-
-
Quantification: Elute the incorporated Oil Red O dye using 100% isopropanol and measure absorbance at 500 nm using a microplate reader. The absorbance directly correlates with intracellular triglyceride accumulation driven by the probe's PPAR γ agonism.
References
-
Dominant-Negative and Knockdown Approaches to Studying PPAR Activity National Center for Biotechnology Information (PMC)[Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research MDPI - Molecules[Link]
-
Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity National Center for Biotechnology Information (PubMed)[Link]
-
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy National Center for Biotechnology Information (PubMed) [Link]
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Drug Delivery of Isoxazole Derivatives
Here are the detailed Application Notes and Protocols for the formulation of isoxazole derivatives for drug delivery.
Introduction: The Promise and Challenge of Isoxazole Derivatives
Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a vital scaffold in modern medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer,[2][3][4] anti-inflammatory,[5][6][7][8] antimicrobial,[9] and antioxidant properties.[10][11] Numerous isoxazole-based drugs are clinically approved, such as the anti-inflammatory valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic agent leflunomide, underscoring the therapeutic significance of this moiety.[12][13]
Despite their therapeutic potential, the clinical translation of many novel isoxazole derivatives is frequently hampered by a significant biopharmaceutical challenge: poor aqueous solubility.[14] This low solubility leads to inadequate dissolution in gastrointestinal fluids, resulting in poor absorption, low bioavailability, and high intra-subject variability.[15] Consequently, formulation science plays a pivotal role in unlocking the full potential of these promising therapeutic agents.
This guide provides an in-depth exploration of advanced formulation strategies designed to overcome the solubility and bioavailability limitations of isoxazole derivatives. We will delve into the mechanistic basis of these techniques, provide detailed experimental protocols, and outline the necessary characterization methods to ensure the development of robust and effective drug delivery systems.
Pre-formulation: The Foundation of Rational Formulation Design
Before selecting a formulation strategy, a thorough physicochemical characterization of the isoxazole derivative is paramount. This data-driven approach ensures the chosen strategy is mechanistically appropriate for the specific molecule, saving significant development time and resources.
Key Pre-formulation Parameters
| Parameter | Importance & Rationale | Typical Methods |
| Aqueous Solubility | Determines the extent of the solubility challenge. Essential for Biopharmaceutics Classification System (BCS) categorization (many isoxazoles are BCS Class II or IV). | Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. |
| Log P (Lipophilicity) | Predicts the drug's partitioning behavior. A high Log P (>3) suggests suitability for lipid-based formulations.[5] | HPLC, Shake-flask method (n-octanol/water). |
| Melting Point (Tm) | Indicates the crystalline lattice energy. A high Tm (>200°C) can make certain melt-based formulation methods, like hot-melt extrusion, challenging. | Differential Scanning Calorimetry (DSC). |
| Solid-State Form | Determines if the drug is crystalline or amorphous and if polymorphs exist. The amorphous form is generally more soluble.[16] | X-ray Powder Diffraction (XRPD), DSC. |
| Chemical Stability | Assesses degradation in response to pH, light, and temperature. Informs selection of compatible excipients and processing conditions. | Forced degradation studies using HPLC to monitor purity. |
Formulation Strategy Selection Workflow
The choice of a formulation strategy is not arbitrary; it is a logical process based on the pre-formulation data. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting an appropriate formulation strategy.
Protocol 1: Lipid-Based Formulation - The Nano-emulgel
Rationale: Many isoxazole derivatives are lipophilic, making them ideal candidates for lipid-based drug delivery systems (LBDDS). These systems improve bioavailability by presenting the drug in a solubilized state, facilitating absorption via intestinal lymphatic pathways. A nano-emulgel is a particularly effective formulation that combines a nanoemulsion's high drug-loading and absorption-enhancing properties with a gel's favorable viscosity for topical or oral-mucosal delivery.[17][18]
Step-by-Step Methodology for Nano-emulgel Formulation
Objective: To formulate a potent isoxazole-carboxamide derivative into a stable nano-emulgel to improve its cellular permeability and therapeutic potency.[17]
Materials:
-
API: Isoxazole derivative
-
Oil Phase: Mineral oil, Oleic acid, or other suitable oil
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Span 80 (Sorbitan oleate) or Propylene glycol
-
Gelling Agent: Carbopol 940
-
Aqueous Phase: Distilled water
-
Neutralizing Agent: Triethanolamine (TEA)
Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Homogenizer (optional, for smaller droplet sizes)
Procedure:
-
Excipient Screening (The Causality Step):
-
Rationale: The choice of oil, surfactant, and co-surfactant is critical and must be based on the API's solubility. The goal is to select components that can dissolve the highest amount of the isoxazole derivative, ensuring formulation stability and preventing drug precipitation.
-
Determine the saturation solubility of the isoxazole derivative in a panel of oils (e.g., mineral oil, oleic acid, castor oil), surfactants (e.g., Tween 80, Tween 20, Cremophor EL), and co-surfactants (e.g., Span 80, PEG 400, propylene glycol).
-
Select the oil, surfactant, and co-surfactant that demonstrate the highest solubilizing capacity for the API.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Rationale: This diagram is essential for identifying the concentration ranges of the components that will spontaneously form a stable nanoemulsion upon dilution with water. This minimizes formulation development time by mapping out the optimal self-emulsifying region.
-
Prepare mixtures of the chosen oil and the surfactant/co-surfactant (S/CoS) mix at various weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
For each S/CoS ratio (e.g., 1:1, 2:1, 1:2), titrate the oil/S/CoS mixture with water dropwise while vortexing.
-
Observe the mixture for transparency and flowability. The points where clear, low-viscosity nanoemulsions form are plotted on a ternary phase diagram to delineate the nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the stable region of the phase diagram.
-
Accurately weigh and dissolve the isoxazole derivative in the selected oil phase with gentle heating if necessary.
-
Add the pre-weighed surfactant and co-surfactant to the oil phase and mix thoroughly until a homogenous solution is formed.
-
Slowly add the aqueous phase (distilled water) to the oil mixture under constant, gentle stirring with a magnetic stirrer. Continue stirring until a transparent, homogenous nanoemulsion is formed.
-
-
Formation of the Nano-emulgel:
-
Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in a separate container of distilled water and allow it to hydrate completely (this may take several hours or overnight).
-
Slowly add the prepared nanoemulsion into the hydrated gel base with continuous, gentle stirring.
-
Adjust the pH to a neutral range (e.g., 6.8-7.4) by adding triethanolamine dropwise. This will cause the Carbopol to cross-link, resulting in the formation of a transparent, viscous nano-emulgel.
-
Characterization and Quality Control
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Confirms nanoscale size, which is crucial for absorption. Polydispersity Index (PDI) indicates uniformity. | Droplet Size: < 200 nm; PDI: < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | Measures surface charge to predict long-term stability against coalescence. | > ±30 mV |
| Drug Content | HPLC-UV | Quantifies the amount of API in the formulation to ensure accurate dosage. | 95% - 105% of label claim |
| Viscosity | Brookfield Viscometer | Ensures appropriate consistency for the intended application (e.g., spreadability). | Varies based on application |
| In Vitro Release | Dialysis Bag or Franz Diffusion Cell | Evaluates the rate and extent of drug release from the formulation. | >80% release in 24 hours (example) |
Protocol 2: Amorphous Solid Dispersions (ASDs)
Rationale: For isoxazole derivatives that are not highly lipophilic or are thermally sensitive, solid dispersions offer a powerful alternative. This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19] The principle is to convert the stable, low-solubility crystalline form of the drug into a high-energy, more soluble amorphous state.[20] The polymer prevents recrystallization and aids in dissolution.
Caption: Conversion of a crystalline drug to a soluble amorphous state.
Step-by-Step Methodology for ASD by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of an isoxazole derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
API: Isoxazole derivative
-
Polymer: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®
-
Solvent: A common volatile solvent that dissolves both the API and the polymer (e.g., methanol, ethanol, dichloromethane).
Equipment:
-
Rotary evaporator (Rotovap)
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Component Selection:
-
Rationale: The polymer must be chemically compatible with the drug and have appropriate properties (e.g., glass transition temperature, Tg) to inhibit recrystallization. A solvent must be chosen that can dissolve both components to at least 10% w/v to ensure molecular mixing.
-
Select a polymer based on drug-polymer interaction studies (e.g., via DSC or computational modeling).
-
Screen solvents for their ability to fully dissolve both the isoxazole derivative and the chosen polymer.
-
-
Preparation of the Solution:
-
Prepare solutions of the drug and polymer separately in the chosen solvent.
-
Mix the two solutions together. A common drug-to-polymer ratio to start with is 1:4 (w/w), but this should be optimized.
-
Ensure a clear solution is formed, indicating that both components are fully dissolved.
-
-
Solvent Evaporation:
-
Transfer the solution to the round-bottom flask of a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept low (e.g., 40-50°C) to minimize thermal stress on the compound.
-
-
Drying and Processing:
-
Once a solid film or mass is formed, scrape the product from the flask.
-
Transfer the product to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Crucial Step: The removal of residual solvent is vital, as it can act as a plasticizer and promote drug recrystallization over time, compromising the stability of the amorphous form.
-
-
Milling and Sieving:
-
Gently pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size for further characterization and formulation.
-
Characterization and Quality Control
| Parameter | Method | Purpose | Expected Result for Successful ASD |
| Amorphicity | XRPD | To confirm the absence of a crystalline drug structure. | A diffuse halo pattern with no sharp Bragg peaks. |
| Glass Transition (Tg) | DSC | To confirm the formation of a single-phase amorphous system. | A single Tg that is different from the Tg of the pure polymer. |
| Drug-Polymer Interaction | FTIR Spectroscopy | To check for molecular interactions (e.g., hydrogen bonding) that stabilize the amorphous form. | Shifts in characteristic peaks (e.g., C=O, N-H) of the drug and/or polymer. |
| Dissolution Performance | USP Apparatus II (Paddle) | To demonstrate the enhancement in dissolution rate compared to the pure crystalline drug. | Significantly faster and higher extent of drug release. |
Conclusion
The formulation of isoxazole derivatives presents a classic challenge in drug delivery: unlocking the therapeutic potential of a poorly soluble molecule. As demonstrated, a systematic approach grounded in solid pre-formulation science allows for the rational selection and development of advanced formulations. Lipid-based systems like nano-emulgels are highly effective for lipophilic isoxazoles, while amorphous solid dispersions provide a robust strategy for a broader range of compounds. By applying the principles and protocols outlined in this guide, researchers can successfully overcome bioavailability hurdles and accelerate the transition of novel isoxazole derivatives from the laboratory to the clinic.
References
- Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Engineered Science Publisher URL
- Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PMC URL
- Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers URL
- Title: Anti-inflammatory evaluation of isoxazole derivatives Source: Scholars Research Library URL
- Title: Natural products-isoxazole hybrids Source: ScienceDirect URL
- Title: Isoxazole derivatives as anticancer agents Source: ChemicalBook URL
- Title: EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES Source: EIJST URL
- Title: Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety Source: Encyclopedia MDPI URL
- Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports URL
- Title: Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives Source: Benchchem URL
- Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: Bentham Science URL
- Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies Source: PubMed URL
- Title: Isoxazole Derivatives as Regulators of Immune Functions Source: PMC URL
- Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: PMC URL
- Title: Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL
- Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: ScienceDirect URL
- Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
- Title: Isoxazole Source: Wikipedia URL
- Title: A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole Source: ResearchGate URL
- Title: (PDF)
- Title: Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release Source: IJRPR URL
- Title: Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis Source: PMC URL
- Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL
- Title: Solid dispersions: A technology for improving bioavailability Source: MedCrave online URL
- Source: Academia.
- Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL
- Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs Source: Journal of Advanced Pharmacy Education and Research URL
- Title: Strategies in poorly soluble drug delivery systems Source: Journal of Applied Pharmaceutical Science URL
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. eijst.org.uk [eijst.org.uk]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoxazole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijisrt.com [ijisrt.com]
- 20. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: Optimizing the Synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered when synthesizing (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate. This esterification—coupling 2-phenoxyacetic acid with (5-phenyl-1,2-oxazol-3-yl)methanol—is highly susceptible to byproduct formation and substrate degradation if the microenvironment of the reaction is not strictly controlled.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative comparative data, and self-validating protocols to ensure high-yield, reproducible synthesis.
Mechanistic Workflow & Yield Bottlenecks
Synthetic pathways and common side reactions for the target ester.
Troubleshooting & FAQs
Q1: Why is my Steglich esterification yield plateauing at 40-50% when using DCC, and how do I prevent N-acylurea byproduct formation? Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates 2-phenoxyacetic acid to form an O-acylisourea intermediate. If the nucleophilic attack by the (5-phenyl-1,2-oxazol-3-yl)methanol is too slow, this intermediate undergoes a [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea [1]. Solution: Incorporate 4-dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP acts as a superior nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This kinetically outcompetes the rearrangement and drives the esterification forward[2]. Always maintain the reaction at 0 °C during the initial activation phase to further suppress the thermal rearrangement.
Q2: I am struggling to purify the ester from the dicyclohexylurea (DCU) byproduct. How can I optimize the workup to avoid product loss? Causality: DCU is notoriously difficult to remove completely because it exhibits slight solubility in dichloromethane (DCM) and other organic solvents. Repeated filtrations or extensive column chromatography often lead to significant product degradation and yield loss [3]. Solution: Switch your coupling reagent from DCC to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting EDC-urea byproduct is highly water-soluble and can be quantitatively removed during a mild aqueous acidic wash (e.g., cold 5% citric acid), streamlining the purification process and preserving the ester[2].
Q3: When using the acid chloride route, I observe significant hydrolysis and unreacted (5-phenyl-1,2-oxazol-3-yl)methanol. What is going wrong? Causality: 2-Phenoxyacetyl chloride is highly electrophilic and extremely sensitive to moisture. Even trace amounts of water in the solvent or a hygroscopic alcohol substrate will outcompete the alcohol nucleophile, rapidly hydrolyzing the acid chloride back into 2-phenoxyacetic acid4[4]. Solution: Ensure strictly anhydrous conditions. Dry the (5-phenyl-1,2-oxazol-3-yl)methanol via azeotropic distillation with toluene prior to use5[5]. Utilize rigorously dried DCM and an amine base (such as N,N-diisopropylethylamine, DIPEA) that has been stored over molecular sieves.
Q4: Is the isoxazole ring sensitive to the reaction conditions, and does it affect the yield? Causality: The 5-phenyl-1,2-oxazole ring is generally stable under standard neutral or mildly acidic esterification conditions 6[6]. However, under strongly basic aqueous workups, the N-O bond of the isoxazole can be susceptible to degradation, lowering the isolated yield. Solution: Maintain a neutral to mildly acidic pH during the aqueous workup. Avoid prolonged exposure to strong bases like 1M NaOH; instead, use saturated aqueous NaHCO₃ to neutralize any excess acid 1[1].
Quantitative Yield Analysis
The table below summarizes the expected outcomes based on the chosen synthetic route, highlighting why the optimized Steglich method is the preferred pathway for this specific molecule.
| Reaction Route | Activating Agent | Base / Catalyst | Typical Yield | Primary Impurity / Byproduct |
| Standard Steglich | DCC (1.1 eq) | DMAP (0.1 eq) | 40 - 60% | N-acylurea, DCU (difficult to separate) |
| Optimized Steglich | EDC·HCl (1.2 eq) | DMAP (0.1 eq) | 80 - 92% | Trace unreacted alcohol (easily washed) |
| Acid Chloride | Oxalyl Chloride (1.5 eq) | DIPEA (2.0 eq) | 75 - 85% | 2-phenoxyacetic acid (from hydrolysis) |
Standardized Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Optimized EDC/DMAP Steglich Esterification (Recommended)
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (5-phenyl-1,2-oxazol-3-yl)methanol (1.0 equiv, 10 mmol) and 2-phenoxyacetic acid (1.1 equiv, 11 mmol) in anhydrous DCM to achieve a 0.2 M concentration.
-
Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol). Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active primary alcohol spot and the emergence of a new, less polar ester spot confirms reaction completion.
-
-
Workup: Dilute the mixture with additional DCM. Wash sequentially with:
-
Ice-cold 5% aqueous citric acid (2x 20 mL) to remove DMAP and the water-soluble EDC-urea byproduct.
-
Saturated aqueous NaHCO₃ (2x 20 mL) to remove unreacted 2-phenoxyacetic acid.
-
Brine (1x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate. Purify via flash chromatography if trace impurities remain.
Protocol B: Acid Chloride Esterification
-
Acid Chloride Generation: Suspend 2-phenoxyacetic acid (1.1 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop), followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation Checkpoint 1: The cessation of gas (CO₂ and CO) evolution indicates complete conversion to 2-phenoxyacetyl chloride.
-
-
Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, dissolve (5-phenyl-1,2-oxazol-3-yl)methanol (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM at 0 °C. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.
-
Workup: Stir for 4 hours at room temperature. Quench with water, separate the layers, and wash the organic layer with saturated NaHCO₃ and brine.
-
Self-Validation Checkpoint 2: The organic layer must remain completely transparent during the NaHCO₃ wash. An emulsion or persistent cloudiness indicates incomplete removal of the amine hydrochloride salts. Dry and concentrate to isolate the product.
-
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL:[Link]
-
Steglich esterification Source: Grokipedia URL:[Link]
-
How can I improve the yield of my Fischer Esterification? Source: Reddit (r/Chempros) URL:[Link]
-
ChemInform Abstract: Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives Source: ResearchGate URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. CAS 2555-49-9: Ethyl 2-phenoxyacetate | CymitQuimica [cymitquimica.com]
- 5. CAS 1619-37-0: (5-PHENYLISOXAZOL-3-YL)METHANOL [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Isoxazole Derivatives by Column Chromatography
Welcome to the technical support center for the purification of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important class of heterocyclic compounds. Here, we will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Fundamental Challenges in Isoxazole Purification
Q1: Why do my isoxazole derivatives often streak or show poor peak shape on silica gel columns?
A1: Streaking and poor peak shape are common issues when purifying nitrogen-containing heterocycles like isoxazoles on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the isoxazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong, non-ideal interactions, resulting in tailing peaks and, in some cases, irreversible adsorption of the compound to the stationary phase.
To address this, you can add a basic modifier to the mobile phase.[1] A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can neutralize the acidic silanol groups, preventing strong interactions with your basic isoxazole derivative and leading to improved peak shape.[1]
Protocol 1: Improving Peak Shape with a Basic Modifier
-
TLC Analysis: First, run a TLC of your crude material using your intended solvent system (e.g., hexane/ethyl acetate).
-
Add Modifier: Prepare a new mobile phase with the same solvent ratio but add 0.5% triethylamine.
-
Compare: Run another TLC with the modified mobile phase. You should observe a significant reduction in streaking and a more defined spot.
-
Column Chromatography: Use the mobile phase containing triethylamine for your column chromatography.
Section 2: Tackling Co-elution and Poor Separation
Q2: I'm struggling to separate my desired isoxazole from a closely-eluting impurity. What can I do?
A2: Poor separation of compounds with similar polarities is a frequent challenge.[2] A systematic approach to optimizing your chromatographic conditions is necessary.
-
Solvent System Optimization: Fine-tuning the polarity of your mobile phase is the first step.[3] Small, incremental changes to the solvent ratio can significantly impact separation.[3] If a binary system (e.g., hexane/ethyl acetate) is not providing adequate separation, consider a ternary system (e.g., hexane/ethyl acetate/dichloromethane) to alter the selectivity.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider switching your stationary phase.[2]
Decision Tree for Optimizing Separation
Caption: A decision-making flowchart for improving separation.
Section 3: Addressing Compound Stability and Low Recovery
Q3: My isoxazole derivative seems to be decomposing on the column, leading to low yields. Why is this happening and how can I prevent it?
A3: The isoxazole ring can be sensitive to certain conditions, and prolonged exposure to the stationary phase can lead to degradation.[2][5] The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly acidic or basic conditions.[2] Since silica gel is acidic, it can catalyze the decomposition of sensitive isoxazole derivatives.
Strategies to Minimize Decomposition:
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your mobile phase containing 1% triethylamine. This will help to neutralize the acidic sites.
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[1][4]
-
Work Quickly: Do not let your compound sit on the column for an extended period. Elute your compound as efficiently as possible.
-
Consider Alternative Purification Techniques: For highly sensitive compounds, techniques with shorter interaction times, such as preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC), may be more suitable.[2]
Q4: I have very low recovery of my polar isoxazole derivative from a silica gel column. Where is my compound going?
A4: Very polar compounds can be strongly adsorbed onto the silica gel stationary phase, making them difficult to elute.[4] This can result in significant product loss.
Solutions for Eluting Polar Compounds:
-
Increase Mobile Phase Polarity: Gradually increasing the polarity of your mobile phase can help to elute strongly adsorbed compounds. For instance, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can be effective.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds.[6] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of water.[6]
Table 1: Comparison of Chromatographic Techniques for Isoxazole Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages |
| Normal-Phase Chromatography | Silica Gel, Alumina | Non-polar (e.g., Hexane/Ethyl Acetate) | Less polar to moderately polar isoxazoles | Cost-effective, widely available |
| Reversed-Phase Chromatography (RPC) | C18-bonded Silica | Polar (e.g., Water/Acetonitrile) | Polar isoxazole derivatives | Good for compounds with ionizable groups |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Diol, Amide | High organic with a small amount of aqueous buffer | Very polar isoxazole derivatives | Excellent retention of highly polar compounds[6] |
Section 4: Advanced Troubleshooting
Q5: How can I purify regioisomers of my isoxazole that have very similar polarities?
A5: The separation of regioisomers is a significant challenge due to their often-identical molecular weights and similar polarities.[2]
-
High-Resolution Techniques: For difficult separations, preparative TLC or HPLC are often more effective than standard column chromatography.[2]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating challenging isomers.[2]
-
Chemical Derivatization: In some instances, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[2]
Q6: My isoxazole derivative is not UV-active. How can I monitor the purification?
A6: For compounds lacking a UV chromophore, alternative visualization methods are necessary.[1]
-
TLC Staining: After running your TLC plates, you can use a variety of staining solutions to visualize the spots. Common general-purpose stains include:
-
Potassium permanganate (KMnO₄)
-
Ceric ammonium molybdate (CAM)
-
Iodine vapor[1]
-
Experimental Protocols
Protocol 2: General Method for Column Chromatography of Isoxazole Derivatives
-
TLC Optimization:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal mobile phase that gives good separation and an Rf value of ~0.2-0.4 for your desired compound.[7]
-
-
Column Packing:
-
Choose an appropriately sized column (a general rule is to use 50-100g of silica gel per 1g of crude material).[3]
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure to obtain your purified isoxazole derivative.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
-
Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
Sources
Technical Support Center: Solubilization Strategies for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates and drug candidates.
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate presents a classic "brick dust" and "grease" formulation challenge. Structurally, it contains an isoxazole ring flanked by two aromatic systems (a phenyl and a phenoxy group). This creates a highly hydrophobic surface area that drives strong π−π stacking in the solid state, leading to high crystal lattice energy. Furthermore, the molecule lacks any ionizable functional groups (no basic amines or acidic protons) within the physiological pH range, rendering standard pH-adjustment strategies useless.
This guide is designed to help you bypass these physicochemical barriers using thermodynamically sound, self-validating formulation strategies.
Diagnostic Formulation Workflow
Before weighing out your compound, you must define the thermodynamic environment of your downstream application. Use the decision tree below to select the appropriate solubilization strategy.
Fig 1. Diagnostic decision tree for selecting a solubilization strategy based on application.
Troubleshooting & FAQs
Q1: I dissolved the compound in 100% DMSO at 50 mM, but when I dilute it into my assay buffer (pH 7.4), it immediately turns cloudy. Why is this happening? The Causality: You are observing solvent-shift precipitation (nucleation). When the DMSO stock is introduced to water, the local dielectric constant drops rapidly. The highly lipophilic compound loses its DMSO solvation shell before water can accommodate it. The hydrophobic phenyl and isoxazole rings immediately aggregate to minimize contact with water. The Solution: You must provide a "kinetic parachute." Pre-mix your assay buffer with a surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) before adding the DMSO stock. The surfactant forms micelles that trap the drug monomers before they can nucleate into crystals.
Q2: Can I use heat and adjust the pH to 2.0 or 10.0 to force the compound into solution? The Causality: Absolutely not. Look closely at the chemical structure: the molecule contains an ester linkage connecting the isoxazole-methyl group to the phenoxyacetate group. Extreme pH environments (acidic or basic) combined with heat will catalyze the hydrolysis of this ester, irreversibly cleaving your molecule into (5-phenyl-1,2-oxazol-3-yl)methanol and 2-phenoxyacetic acid. The Solution: Maintain the formulation pH between 5.5 and 7.5. Because the molecule has no ionizable groups, altering the pH will not improve solubility anyway. You must rely on encapsulation rather than ionization.
Q3: I need to dose mice intravenously at 5 mg/kg. I cannot use high concentrations of DMSO due to toxicity. What is the best approach? The Causality: Intravenous administration requires a thermodynamically stable, isotonic, and biocompatible vehicle. The Solution: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation. HP- β -CD features a hydrophilic exterior for water solubility and a hydrophobic cavity that perfectly accommodates aromatic rings[1]. Encapsulation within this cavity shields the drug's hydrophobic surface from water, significantly enhancing apparent solubility without altering the drug's chemical structure[2].
Fig 2. Thermodynamic stabilization of the lipophilic drug via HP-β-CD encapsulation.
Self-Validating Experimental Protocols
Protocol A: Preparation of HP- β -CD Inclusion Complexes (For In Vivo Use)
This protocol utilizes the solvent-evaporation method to force the lipophilic compound into the cyclodextrin cavity, creating a water-soluble 1:1 inclusion complex[3].
-
Molar Ratio Calculation: Calculate a 1:2 molar ratio of drug to HP- β -CD. (Excess CD drives the equilibrium toward complexation).
-
Organic Phase: Dissolve (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in a minimal volume of volatile organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase: Dissolve HP- β -CD in molecular biology grade water to create a 20% (w/v) solution.
-
Complexation: Add the organic drug solution dropwise to the aqueous HP- β -CD solution under continuous magnetic stirring at 30°C.
-
Solvent Removal: Continue stirring in an open vessel (in a fume hood) or use a rotary evaporator to completely remove the volatile organic solvent.
-
Self-Validation Step (Critical): Centrifuge the resulting aqueous solution at 10,000 x g for 10 minutes.
-
Pass: The solution remains optically clear. The complex is stable.
-
Fail: A white pellet forms at the bottom. This indicates uncomplexed drug. You must either increase the HP- β -CD ratio or filter the solution through a 0.22 µm PTFE filter and quantify the dissolved fraction via HPLC before dosing.
-
-
Lyophilization: Freeze-dry the clear supernatant to obtain a stable powder that can be reconstituted in saline prior to injection.
Protocol B: Lipid Nanoemulsion Formulation (For Sustained Release)
For highly lipophilic drugs that resist cyclodextrin encapsulation, non-lamellar lipid nanostructures serve as excellent targeted-delivery nanosystems[4].
-
Lipid Phase Preparation: Dissolve the drug in a liquid lipid (e.g., Miglyol 812) at 50°C. Add a lipophilic emulsifier (e.g., soy lecithin).
-
Aqueous Phase Preparation: Heat an aqueous solution containing a hydrophilic surfactant (e.g., Poloxamer 188) to 50°C.
-
Primary Emulsion: Slowly add the aqueous phase to the lipid phase while homogenizing at 10,000 RPM for 5 minutes using a high-shear mixer.
-
Nanoemulsification: Pass the primary emulsion through a high-pressure homogenizer (e.g., Avestin EmulsiFlex) at 15,000 psi for 5-10 cycles until the emulsion becomes translucent.
-
Self-Validation Step (Critical): Measure the droplet size using Dynamic Light Scattering (DLS). A successful nanoemulsion will have a Z-average diameter of < 200 nm and a Polydispersity Index (PDI) < 0.2[4].
Quantitative Formulation Data Summary
Use this table to benchmark your expected solubility limits and select the appropriate excipient based on your target concentration.
| Formulation Strategy | Primary Mechanism | Estimated Max Concentration | Biocompatibility / Toxicity | Best Use Case |
| 100% DMSO | Solvent disruption | > 50 mM | Highly Toxic (Causes cell lysis >1%) | Stock storage (-20°C) |
| DMSO / Buffer Dilution | Co-solvent shifting | < 50 µM | Moderate (Depends on final DMSO %) | Biochemical / Enzymatic Assays |
| Tween-80 Micelles (0.1%) | Surfactant trapping | 100 - 500 µM | Moderate (Can cause hemolysis IV) | Cell culture / Oral gavage |
| HP- β -CD (20% w/v) | Hydrophobic encapsulation | 2 - 10 mM | Excellent (FDA approved for IV) | Intravenous / Intraperitoneal |
| Lipid Nanoemulsion | Lipid core partitioning | > 15 mM | Excellent (Mimics chylomicrons) | Sustained release / Targeted delivery |
References
-
Kfoury, M., & Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids, 410, 125599.[1] URL:[Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives. National Institutes of Health (PMC).[3] URL:[Link]
-
MDPI. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity. MDPI.[2] URL:[Link]
-
MDPI. (2025). Nanocarrier-Assisted Delivery of Drug(s) for the Targeted Treatment of Neurodegenerative Disease. MDPI.[4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells | MDPI [mdpi.com]
- 3. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
strategies to reduce the toxicity of phenoxyacetate herbicides to non-target organisms
Welcome to the Technical Support Center for Phenoxyacetate Herbicides. This advanced troubleshooting guide is designed for researchers, environmental scientists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and data-driven strategies to reduce the ecotoxicity of 2,4-D, MCPA, and related compounds to non-target organisms.
Section 1: Formulation Chemistry & Nano-Delivery Systems
Q: Why is my 2,4-D ester formulation causing disproportionately high toxicity in non-target aquatic assays (e.g., Daphnia magna) compared to amine salt formulations?
A: The causality lies in the pharmacokinetics and lipophilicity of the specific chemical derivatives. 2,4-D esters (such as 2-ethylhexyl ester) are highly lipophilic, which allows them to easily partition into and disrupt the lipid bilayers of non-target aquatic organisms, causing acute oxidative stress and cellular leakage. In contrast, amine salts (such as dimethylamine salt) rapidly dissociate in water into polar anions. This high water solubility drastically reduces their ability to bioaccumulate in the lipid tissues of organisms like Daphnia magna[1].
Table 1: Comparative Ecotoxicity and Physicochemical Properties of 2,4-D Formulations
| Formulation Type | 48-h LC50 (Daphnia magna) | 21-day NOEC (Daphnia magna) | Water Solubility | Volatility |
|---|---|---|---|---|
| 2,4-D Acid | ~79 mg a.i./L | 79 mg a.i./L | Low (900 ppm) | Low |
| DMA Salt | 184 mg a.i./L | 27.5 mg a.i./L | High (>50% w/w) | Non-volatile |
| EH Ester | 5.2 mg a.i./L | 0.0015 mg a.i./L | Very Low | High |
(Data sourced from FAO environmental evaluations[1])
Q: How can I improve the encapsulation efficiency of 2,4-D to prevent leaching and reduce genotoxicity to non-target soil microbiomes?
A: To prevent premature leaching and acute concentration spikes, you must transition from bulk formulations to biodegradable polymeric nanocarriers (e.g., Lignin or Poly-epsilon-caprolactone). Lignin is highly recommended because its inherent biodegradability acts as a self-regulating release matrix; soil microbes slowly degrade the lignin shell, releasing the herbicide at a controlled rate that is lethal to target weeds but sub-lethal to non-target soil flora[2][3].
Self-Validating Protocol: Lignin-Based Nanoencapsulation of 2,4-D via Solvent-Free Nanoprecipitation
Causality Context: Solvent-free nanoprecipitation leverages the hydrophobic interactions between 2,4-D and lignin. As the organic phase mixes with water, the sudden shift in polarity forces the lignin to self-assemble into nanoparticles, trapping the lipophilic 2,4-D inside the core.
-
Preparation of Organic Phase: Dissolve 100 mg of Kraft lignin and 20 mg of 2,4-D in 10 mL of a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Mixing: Inject the organic phase dropwise (0.5 mL/min) into 40 mL of deionized water under continuous magnetic stirring (800 rpm) at room temperature.
-
Nanoprecipitation & Assembly: Allow the mixture to stir uncovered for 12 hours in a fume hood to facilitate complete solvent evaporation and nanoparticle hardening.
-
Purification: Centrifuge the suspension at 10,000 × g for 20 minutes to pellet the lignin nanoparticles (LNPs). Wash the pellet twice with deionized water to remove unencapsulated 2,4-D.
-
Lyophilization: Freeze-dry the purified pellet for 48 hours to obtain a stable LNP-2,4-D powder. Validation & QA: Calculate Encapsulation Efficiency (EE%). Measure the absorbance of the collected supernatant at 283 nm using UV-Vis spectroscopy. A successful synthesis must yield an EE% > 90%[3].
Workflow for lignin-based nanoencapsulation of 2,4-D.
Section 2: Bioremediation & Microbial Degradation Pathways
Q: My soil microcosm is failing to degrade 2,4-D efficiently. How can I validate the presence and functional activity of the tfdA degradation pathway?
A: The tfdA gene encodes an α-ketoglutarate-dependent 2,4-D dioxygenase. This enzyme is responsible for the critical first step in the microbial degradation pathway: cleaving the ether bond of 2,4-D to form 2,4-dichlorophenol (2,4-DCP)[4]. If this rate-limiting enzyme is unexpressed, the entire pathway stalls. To troubleshoot this, you must quantify active tfdA transcription rather than just genomic presence.
Self-Validating Protocol: MPN-PCR Quantification of tfdA Gene Expression in Microcosms
Causality Context: Merely detecting tfdA DNA does not confirm active bioremediation. By extracting RNA and reverse-transcribing it to cDNA, this protocol quantifies active transcription, directly correlating gene expression with the degradation rate of the herbicide.
-
Nucleic Acid Extraction: Extract total RNA from 0.5 g of the soil microcosm using a commercial soil RNA isolation kit. Treat with DNase I to remove genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using random hexamers and reverse transcriptase.
-
Serial Dilution: Prepare a 10-fold dilution series (10^0 to 10^-5) of the cDNA template in sterile nuclease-free water.
-
PCR Amplification: Set up PCR reactions using tfdA-specific primers. Thermocycling conditions: Initial denaturation at 94°C for 6 min; 40 cycles of (94°C for 45 s, 59°C for 30 s, 72°C for 2 min); final extension at 72°C for 6 min[5].
-
Detection & MPN Calculation: Run 2.5 µL of each PCR product on a 1.2% agarose gel. Score the presence/absence of the target amplicon for each dilution and use Most Probable Number (MPN) statistical tables to estimate transcript abundance. Validation & QA: Always run a "No-RT" (no reverse transcriptase) control during step 2. If bands appear in the No-RT control during step 5, genomic DNA contamination is present, invalidating the transcript quantification.
Microbial degradation pathway of 2,4-D via tfd gene cluster.
Section 3: Structural Modification & Analog Synthesis
Q: We are synthesizing novel phenoxyacetate analogs. Does replacing the ether oxygen with sulfur (thio-analogs) reduce non-target aquatic toxicity?
A: Counterintuitively, no. While structural modification is a standard strategy to balance herbicidal activity and safety, replacing the oxygen atom with sulfur in the phenoxy moiety of ammonium chlorophenoxyacetates actually increases ecotoxicity (up to 11 times) to aquatic organisms like Vibrio fischeri and Daphnia magna[6]. The causality stems from the altered logP/logD values. The sulfur atom increases the hydrophobicity of the molecule, enhancing its permeation into the lipid bilayers of non-target aquatic species, thereby exacerbating cellular disruption. Structural modifications should instead focus on pro-herbicide designs that require specific plant-endogenous enzymes for activation.
References
-
Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement. nih.gov.[Link]
-
2,4-D and its salts and esters (E). fao.org.[Link]
-
Nanoherbicides for Efficient, Safe, and Sustainable Weed Management: A Review. mdpi.com.[Link]
-
Lignin-based nanoencapsulation for sustainable herbicide delivery: controlled release and bioactivity of 2,4-D and MCPA compared to commercial formulations. researchgate.net.[Link]
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. nih.gov.[Link]
-
Expression of tfdA genes in aquatic microbial communities during acclimation to 2,4-dichlorophenoxyacetic acid. oup.com.[Link]
Sources
- 1. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate for long-term storage
Technical Support Center: Stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate. The following content addresses common stability challenges encountered during the long-term storage of this compound and offers practical troubleshooting advice and preventative measures. Our recommendations are grounded in established principles of organic chemistry and pharmaceutical stability testing.
Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation
Question 1: We are observing a decrease in the purity of our stored (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate samples over time. What are the likely degradation pathways?
Answer: The molecular structure of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate contains two primary functional groups susceptible to degradation: an ester linkage and a 1,2-oxazole ring. The most probable degradation pathway is the hydrolysis of the ester bond. This reaction is often catalyzed by the presence of moisture, and can be accelerated by acidic or basic conditions. A secondary, though less common, pathway could involve the cleavage of the oxazole ring, particularly under harsh environmental conditions such as exposure to high temperatures or UV light.
Question 2: Our samples are stored in a freezer. Why are we still seeing degradation?
Answer: While storing samples at low temperatures (e.g., -20°C or -80°C) is a crucial step in minimizing degradation, it may not be sufficient on its own. Several factors could still contribute to instability:
-
Moisture Condensation: Frequent freeze-thaw cycles can introduce moisture into the sample container, which can lead to hydrolysis of the ester linkage over time, even at low temperatures.
-
Oxygen Exposure: The presence of oxygen in the headspace of the storage container can lead to slow oxidative degradation, particularly if the sample is exposed to light or contains trace metal impurities.
-
Inappropriate Container Material: Certain plastics may be permeable to gases or may leach plasticizers that could interact with your compound. It is advisable to use amber glass vials with airtight seals.
Question 3: Can the solvent used for storage impact the stability of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate?
Answer: Absolutely. The choice of solvent is critical. Protic solvents, especially methanol and ethanol, can participate in transesterification reactions with the ester group of your compound, leading to the formation of methyl or ethyl 2-phenoxyacetate as an impurity. While aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred for stock solutions, it is important to use high-purity, anhydrous grades to minimize water content. For long-term storage of the neat compound, it is best to store it as a dry solid.
Part 2: Troubleshooting Guide - Proactive Stability Enhancement
This section provides actionable steps to mitigate degradation and ensure the long-term stability of your compound.
Issue 1: Progressive loss of purity confirmed by HPLC analysis.
-
Hypothesis 1: Hydrolytic Degradation.
-
Root Cause: Exposure to moisture.
-
Solution:
-
Inert Atmosphere Storage: Before sealing the storage container, flush the headspace with an inert gas such as argon or nitrogen to displace both moisture and oxygen.
-
Use of Desiccants: Store the primary sample container within a secondary container that includes a desiccant (e.g., silica gel packets). This is particularly important for samples stored at 4°C.
-
Aliquotting: For frequently used samples, prepare single-use aliquots to avoid repeated opening of the main stock container and subsequent exposure to atmospheric moisture.
-
-
-
Hypothesis 2: Photodegradation.
-
Root Cause: Exposure to UV or visible light.
-
Solution:
-
Light-Protective Containers: Always store (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in amber glass vials or containers wrapped in aluminum foil to block light.
-
Controlled Laboratory Lighting: Minimize exposure to direct sunlight or harsh fluorescent lighting in the laboratory.
-
-
The following diagram illustrates a decision-making workflow for troubleshooting stability issues:
Caption: Troubleshooting workflow for stability issues.
Part 3: Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure for Solid Compound
-
Weighing: Accurately weigh the desired quantity of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate in a controlled environment with low humidity.
-
Container Selection: Place the solid compound into a pre-dried amber glass vial with a PTFE-lined screw cap.
-
Inert Gas Purge: Gently flush the vial with a stream of dry nitrogen or argon for 30-60 seconds to displace air and moisture.
-
Sealing: Immediately seal the vial tightly. For extra protection, wrap the cap with parafilm.
-
Secondary Containment: Place the sealed vial inside a larger, airtight container that includes a desiccant.
-
Storage: Store the container at -20°C or, for optimal long-term stability, at -80°C.
-
Equilibration: Before opening a stored sample, allow the container to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation onto the cold compound.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only anhydrous, high-purity aprotic solvents such as DMSO or acetonitrile.
-
Preparation: Prepare the stock solution to the desired concentration.
-
Aliquotting: Immediately dispense the stock solution into single-use aliquots in small, amber glass vials.
-
Inert Gas Purge: Flush the headspace of each aliquot vial with dry nitrogen or argon before sealing.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid freeze-thaw cycles.
Part 4: Data Interpretation
Table 1: Example Stability Data Under Different Storage Conditions
| Storage Condition | Time (Months) | Purity by HPLC (%) | Major Degradant |
| 4°C, Ambient Air, Clear Vial | 6 | 85.2 | 2-phenoxyacetic acid |
| -20°C, Ambient Air, Amber Vial | 6 | 97.5 | 2-phenoxyacetic acid |
| -20°C, Nitrogen, Amber Vial | 6 | 99.1 | Not Detected |
| -80°C, Nitrogen, Amber Vial | 12 | >99.5 | Not Detected |
This data clearly demonstrates that a combination of low temperature, protection from light, and an inert atmosphere is the most effective strategy for preserving the purity of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate. The primary degradant observed is consistent with the hydrolysis of the ester bond.
References
- Ester Hydrolysis Mechanisms and Catalysis.
- Photostability of Drugs and Drug Products.International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B.
- The Chemistry of Oxazoles.
- Control of Drug Stability.Remington: The Science and Practice of Pharmacy.
Technical Support Center: Refining Analytical Methods for Isoxazole Impurities
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Verifying the Citations
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Addressing Co-elution Issues
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Implementing the LC-UV-MS
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Overview
Isoxazole derivatives are critical pharmacophores in medicinal chemistry, featured in widely used drugs like leflunomide and valdecoxib. However, their synthesis (e.g., via 1,3-dipolar cycloaddition or Claisen condensation) frequently generates closely related impurities, including regioisomers, unreacted diketones, and hydrolytic degradation products.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex analytical challenges encountered during the impurity profiling of synthesized isoxazoles. Every protocol provided here is engineered as a self-validating system, ensuring that your analytical workflows not only detect trace impurities but also comply with stringent regulatory frameworks.
Troubleshooting & FAQs
Q1: My 3,5-disubstituted and 1,5-disubstituted isoxazole regioisomers co-elute on a standard C18 column. How can I achieve baseline separation? Causality & Expert Insight: Regioisomers formed during isoxazole synthesis possess identical molecular weights and nearly identical hydrophobicities [1.8]. Standard alkyl-bonded (C18) stationary phases rely primarily on hydrophobic dispersion forces, which lack the shape selectivity required to differentiate the subtle dipole moment variations and steric hindrances between 3,5- and 1,5-substitution patterns. Actionable Solution: Transition from a standard C18 to a Pentafluorophenyl (PFP) or Polar-Embedded stationary phase. PFP columns provide multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because the fluorine atoms on the PFP ring are highly electronegative, the stationary phase is extremely sensitive to the spatial arrangement of the functional groups on the isoxazole ring, enabling baseline resolution ( Rs>1.5 ) of regioisomers.
Q2: During forced degradation studies, I observe a mass loss corresponding to isoxazole ring cleavage, but the resulting impurity peak tails severely and exhibits poor MS ionization. Why is this happening? Causality & Expert Insight: The isoxazole ring is highly susceptible to alkaline hydrolysis. Under high pH conditions, nucleophilic attack leads to the cleavage of the labile N-O bond, generating a cyano-enol intermediate that rapidly tautomerizes into a more stable cyano-keto product[1]. These ring-opened degradants are highly polar and often contain multiple hydrogen-bond donors/acceptors. Peak tailing occurs because these polar moieties interact strongly with residual, unendcapped silanols on the silica support or chelate with metal components in the LC system. Furthermore, their ionization efficiency in positive Electrospray Ionization (+ESI) drops because they lack a strongly basic nitrogen. Actionable Solution:
-
Chromatography: Use a mobile phase heavily buffered with an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the enol/keto forms, driving them into a neutral state for better peak shape. Use a superficially porous particle (SPP) column with exhaustive end-capping.
-
Mass Spectrometry: Switch to negative ESI (-ESI) mode. The acidic nature of the cyano-enol/cyano-keto degradants allows them to readily lose a proton, yielding a strong [M−H]− signal.
Q3: How do I structure my LC-MS analytical method to ensure my impurity profile meets ICH Q3A(R2) regulatory standards? Causality & Expert Insight: Regulatory bodies mandate that any impurity exceeding specific thresholds must be reported, identified, and toxicologically qualified[2]. A self-validating analytical system must simultaneously provide accurate relative quantification and definitive structural elucidation. Actionable Solution: Implement a split-flow LC-UV-HRMS (High-Resolution Mass Spectrometry) workflow. Use the UV/PDA detector (typically at an isosbestic point, e.g., 254 nm) for robust relative quantification, while routing the remaining flow to an Orbitrap or Q-TOF mass spectrometer for exact mass determination (<5 ppm error) to identify the impurity structure[3].
Visualizing Logical Workflows
LC-MS workflow for detecting and quantifying isoxazole impurities.
Alkaline hydrolytic degradation and ring scission pathway of isoxazoles.
Quantitative Data Summaries
To ensure your analytical methods are calibrated to regulatory requirements, refer to the ICH Q3A(R2) thresholds for organic impurities in new drug substances[2].
Table 1: ICH Q3A(R2) Impurity Thresholds for Isoxazole APIs
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day | 0.15% or 1.0 mg per day |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *Whichever is lower. |
Table 2: Optimized LC-MS Gradient for Isoxazole Regioisomer Separation
| Time (min) | Mobile Phase A (0.1% FA in H2O ) | Mobile Phase B (0.1% FA in ACN) | Flow Rate |
| 0.0 | 95% | 5% | 0.3 mL/min |
| 1.0 | 95% | 5% | 0.3 mL/min |
| 8.0 | 5% | 95% | 0.3 mL/min |
| 10.0 | 5% | 95% | 0.3 mL/min |
| 10.1 | 95% | 5% | 0.3 mL/min |
| 12.0 | 95% | 5% | 0.3 mL/min |
Standardized Experimental Protocol
Protocol: LC-MS Purity Assessment & Impurity Identification of Synthesized Isoxazoles This self-validating protocol ensures baseline resolution of regioisomers and high-sensitivity detection of trace degradation products[3].
Step 1: System Preparation & Suitability
-
Purge the LC system with Mobile Phase A (0.1% Formic Acid in MS-grade H2O ) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
-
Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm SPP) and equilibrate at 40 °C.
-
Self-Validation Check: Inject a blank (50:50 ACN: H2O ) to verify a stable baseline and the absence of ghost peaks.
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of the synthesized isoxazole batch.
-
Dissolve in 1.0 mL of 50:50 ACN: H2O to create a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial to remove insoluble particulates.
Step 3: Chromatographic Separation
-
Inject 5 µL of the sample.
-
Run the gradient outlined in Table 2 .
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Monitor UV absorbance at the predetermined isosbestic point (e.g., 254 nm) to capture both the parent isoxazole and impurities with differing chromophores.
Step 4: Mass Spectrometry (HRMS) Detection
-
Configure the ESI source: Capillary voltage at 3.5 kV (Positive mode) and 2.5 kV (Negative mode); Desolvation temperature at 350 °C.
-
Acquire full-scan MS data from m/z 50 to 500.
-
Utilize data-dependent MS/MS (ddMS2) to fragment the top 3 most intense precursor ions.
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Self-Validation Check: Ensure the mass accuracy of the parent isoxazole [M+H]+ ion is within < 5 ppm of the theoretical exact mass.
Step 5: Data Analysis & Reporting
-
Integrate the UV chromatogram to determine the relative area percent of all peaks.
-
Flag any peak ≥ 0.05% (Reporting Threshold)[2].
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Extract the exact mass and MS/MS fragmentation pattern for flagged peaks to differentiate between regioisomers (similar fragmentation, different retention times) and hydrolytic degradants (e.g., +18 Da mass shift indicating ring opening).
References
- International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines.
- BenchChem. "A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis." BenchChem Technical Support.
- Semantic Scholar. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Journal of Pharmaceutical Sciences.
- BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Support.
Sources
Technical Support Center: Troubleshooting Biological Assays with (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
Executive Summary
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate is a highly lipophilic compound featuring an ester linkage. While its structural features make it an attractive scaffold for certain medicinal chemistry applications, these same features introduce significant liabilities in biological assays. The two primary failure modes encountered by researchers are colloidal aggregation (leading to false positives) and esterase-mediated hydrolysis (leading to false negatives or signal loss).
This support guide provides a self-validating framework to diagnose, troubleshoot, and mitigate these specific artifacts, ensuring the scientific integrity of your high-throughput screening (HTS) or hit-to-lead optimization workflows.
Module 1: Troubleshooting False Positives (Colloidal Aggregation)
The Causality
The compound contains three hydrophobic ring systems (phenyl, isoxazole, and phenoxy) and lacks ionizable groups at physiological pH. In aqueous assay buffers, the compound is highly prone to exceeding its thermodynamic solubility. Instead of precipitating cleanly, extreme lipophilicity forces the molecules to self-associate into colloidal particles (typically 50–1000 nm in diameter)[1]. These colloids non-specifically sequester, unfold, and denature assay proteins, resulting in artificial enzyme inhibition or receptor antagonism—a classic Pan Assay Interference Compound (PAINS) behavior[2].
Diagnostic Protocol: Detergent-Sensitivity Counter-Screen
To establish a self-validating system, researchers must determine if the observed activity is detergent-sensitive. True stoichiometric binding is unaffected by trace detergents, whereas colloidal aggregates are rapidly disrupted by them[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots: one standard, and one supplemented with a non-ionic detergent (0.01% v/v freshly prepared Triton X-100 or 0.025% v/v Tween-80)[1].
-
Pre-incubation: Incubate the test compound in both buffers for 5–10 minutes at room temperature. Crucial Step: This allows time for aggregates to either form (in standard buffer) or dissolve (in detergent buffer)[1].
-
Protein Addition: Add the target protein/enzyme to the mixture and incubate according to your standard protocol.
-
Reaction Initiation: Add the substrate to initiate the biochemical reaction.
-
Data Analysis: Compare the IC₅₀ or percent inhibition between the two conditions. If the compound loses >50% of its inhibitory activity in the presence of detergent, it is a colloidal aggregator[1].
Fig 1. Workflow for diagnosing colloidal aggregation using detergent counter-screens.
Module 2: Troubleshooting False Negatives (Esterase Hydrolysis)
The Causality
The ester bond linking the isoxazole-methanol and phenoxyacetic acid moieties is highly labile. In cell-based assays utilizing Fetal Bovine Serum (FBS) or in in vivo plasma models, abundant carboxylesterases rapidly hydrolyze this bond[3]. This premature degradation depletes the active parent compound, leading to an unexpected loss of signal (false negative) or off-target toxicity driven by the resulting cleavage fragments.
Diagnostic Protocol: Serum/Plasma Stability LC-MS Assay
To validate whether signal loss is due to hydrolysis rather than poor permeability or efflux, the compound's stability must be quantified over time against a heat-inactivated control[3].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare two matrices: Active standard FBS (or human plasma) and Heat-Inactivated FBS (incubated at 56°C for 30 minutes to denature esterases).
-
Spiking: Spike the compound into both matrices at a final concentration of 10 µM. Ensure the final DMSO concentration remains <1% to prevent solvent-induced precipitation[3].
-
Incubation & Sampling: Incubate the samples at 37°C. Extract 50 µL aliquots at specific time points: t=0, 30, 60, 120, and 180 minutes[3].
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate matrix proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the parent mass. If the half-life (t₁/₂) is significantly shorter in active serum compared to heat-inactivated serum, esterase-mediated hydrolysis is confirmed.
Fig 2. Esterase-mediated hydrolysis pathway leading to loss of assay efficacy.
Module 3: Quantitative Data & Troubleshooting Matrix
Table 1: Troubleshooting Matrix for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
| Observed Issue | Primary Suspect | Diagnostic Assay | Expected Metric for Confirmation | Mitigation Strategy |
| Unexpectedly high potency / promiscuous inhibition | Colloidal Aggregation | Triton X-100 Counter-screen | >50% right-shift in IC₅₀ upon adding 0.01% Triton X-100 | Add 0.01% Triton X-100 to all assay buffers; use DLS to monitor particle size. |
| Loss of activity in cell-based assays vs. biochemical | Esterase Hydrolysis | Plasma/Serum Stability Assay | t₁/₂ < 30 mins in active serum; stable in heat-inactivated serum | Use heat-inactivated serum; redesign compound with bioisosteres (e.g., amide bond). |
| High background fluorescence/absorbance | Spectroscopic Interference | Cell-free buffer read | Signal scales linearly with compound concentration (Beer's Law) | Perform background subtraction; switch to a time-resolved FRET (TR-FRET) readout. |
| Inconsistent replicates | Poor Aqueous Solubility | Nephelometry / Turbidimetry | Detectable precipitation at concentrations > 10 µM | Keep top assay concentration below the kinetic solubility limit; optimize DMSO stock. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I just increase the DMSO concentration to prevent aggregation? A: No. While increasing DMSO might temporarily improve solubility in the stock solution, once the compound is diluted into the aqueous assay buffer, a high DMSO "crash out" effect often exacerbates colloidal aggregation[1]. Furthermore, DMSO concentrations above 1% are frequently toxic to cells and can denature target proteins, creating a new set of assay artifacts.
Q: How do I know if the hydrolysis fragments are causing off-target effects? A: You must synthesize or purchase the two predicted cleavage fragments—(5-phenyl-1,2-oxazol-3-yl)methanol and 2-phenoxyacetic acid—and run them independently through your assay. If either fragment exhibits activity, your cell-based assay results are being confounded by active metabolites rather than the parent compound.
Q: Are there computational tools to predict these issues before running the assay? A: Yes. Aggregation propensity can be evaluated using computational tools like the Aggregator Advisor[4]. However, computational flags must always be validated experimentally using the detergent sensitivity or DLS protocols outlined above, as in silico predictions cannot account for specific buffer microenvironments[2].
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]
-
Aldrich, C., et al. "The Ecstasy and Agony of Assay Interference Compounds." ACS Medicinal Chemistry Letters, 2017. Available at:[Link]
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis: LC-MS and its Alternatives for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a cornerstone of scientific validity and regulatory compliance. For a novel molecule like (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate, a multi-faceted approach to purity analysis is not just best practice, but a necessity. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other principal analytical techniques for purity determination, offering insights into the causal logic behind methodological choices and presenting supporting experimental frameworks.
The purity of a chemical substance is a critical attribute that can significantly impact its safety, efficacy, and reproducibility in downstream applications. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures used to ensure the identity, strength, quality, and purity of drug substances and products.[1][2][3] These guidelines emphasize the importance of using validated analytical methods for all stages of testing, from in-process controls to final product release and stability studies.[4]
The Central Role of LC-MS in Purity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[5] This hyphenated technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise mass identification of mass spectrometry.[5][6] For a compound such as (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate, LC-MS provides not only a quantitative measure of purity but also structural information about potential impurities.[5]
A robust LC-MS method for the purity analysis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate would be developed as follows:
1. Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is a suitable starting point, offering good retention for moderately polar compounds.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.[8] The formic acid aids in protonation, enhancing ionization for mass spectrometry.[9]
-
Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute any less polar impurities, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.4 mL/min is common for this column dimension.[10]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.[11]
2. Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds like isoxazoles.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap can be used.[6] A QqQ is excellent for quantification, while a TOF or Orbitrap provides high mass accuracy for impurity identification.[5]
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range, and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.[11]
Caption: Workflow for purity determination by LC-MS.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that rely on different chemical and physical principles.[12] This approach provides a more complete picture of the sample's purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection.[5] | Purity (%), impurity profile, molecular weight of impurities. | High sensitivity and selectivity, structural information.[5] | Destructive, response can be compound-dependent. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance.[13][14] | Purity (%), impurity profile. | Robust, widely available, quantitative.[14] | Requires chromophores, co-eluting impurities with similar UV spectra may be missed.[15] |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[16] | Absolute purity (%), structural confirmation. | Primary analytical method, non-destructive, universal detection for proton-containing molecules.[16][17] | Lower sensitivity than LC-MS, requires high-purity internal standard.[17] |
| DSC | Measures the heat flow associated with thermal transitions.[18] | Purity (%) based on melting point depression. | Absolute method, no reference standard of the analyte needed.[] | Only for crystalline solids with sharp melting points, not suitable for thermally labile compounds.[20] |
In-Depth Look at Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories for purity determination.[14] The method relies on the principle that many organic molecules absorb light in the ultraviolet-visible range.[13]
The chromatographic conditions for HPLC-UV would be similar to those for LC-MS, but with UV detection.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment.[21]
-
Detection Wavelength: The wavelength should be chosen at the absorbance maximum of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate to maximize sensitivity.
-
Purity Calculation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Decision tree for selecting the appropriate purity analysis method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has gained acceptance as a primary ratio method for determining purity because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16][22]
-
Sample Preparation: A precisely weighed amount of the (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).[12]
-
NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay (D1) to ensure complete relaxation of all protons between scans.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte peak to the integral of a peak from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[22]
Differential Scanning Calorimetry (DSC)
DSC determines purity by measuring the depression of the melting point of a substance caused by the presence of impurities.[20] It is considered an absolute method for purity determination of highly pure, crystalline compounds.[20][23]
-
Sample Preparation: A small amount of the crystalline sample (typically 1-3 mg) is hermetically sealed in an aluminum pan.
-
Thermal Analysis: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The van't Hoff equation is applied to the melting endotherm to calculate the mole percent of impurities.[20]
Conclusion
For the comprehensive purity confirmation of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate, a multi-technique approach is strongly recommended. LC-MS serves as the cornerstone for initial purity assessment and impurity identification due to its high sensitivity and specificity. HPLC-UV provides a robust and routine method for quantitative purity determination. For an absolute and orthogonal measure of purity, qNMR is an invaluable tool, particularly when a certified reference standard of the analyte is unavailable. Finally, for highly crystalline materials, DSC offers a complementary absolute purity assessment. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can establish a highly confident and defensible purity profile for their compound of interest, ensuring compliance with rigorous scientific and regulatory standards.[24][25]
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
- qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). RSSL.
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (n.d.).
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Markovich, R., & Grinberg, N. (2015). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
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FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
- Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide - Benchchem. (n.d.). Benchchem.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Benchchem.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- E928 Standard Test Method for Purity by Differential Scanning Calorimetry. (2025, October 9).
- Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies.
- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
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Lee, D., Xia, Y., & Beaudry, F. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science, 8(2), FSO772. [Link]
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- LC/MS Applications in Drug Development - BioAgilytix. (n.d.). BioAgilytix.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Bioanalysis Zone.
- Analytical Services for Purity Determination - BOC Sciences. (n.d.). BOC Sciences.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
- How It Works: UV Detection for HPLC - LCGC International. (n.d.).
- Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (2023, July 27). Moravek.
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Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). Wiley Online Library. [Link]
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Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(9), 1493-1506. [Link]
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comparative study of the anticancer activity of different isoxazole derivatives
Executive Summary
The isoxazole scaffold is a highly privileged heterocyclic motif in modern medicinal chemistry. Due to its unique electronic properties, favorable drug-like metrics, and capacity to participate in diverse hydrogen-bonding networks, it serves as a robust pharmacophore for oncology drug development. This guide provides an objective, data-driven comparison of recent isoxazole derivatives, evaluating their anticancer performance, elucidating their mechanisms of action, and detailing the self-validating experimental protocols required to benchmark their efficacy.
Mechanistic Pathways of Isoxazole Derivatives
As a Senior Application Scientist, it is critical to understand that cytotoxicity alone does not validate a drug candidate; target engagement must be proven. Isoxazole derivatives exhibit pleiotropic anticancer effects, but recent comparative studies highlight three primary mechanisms of action:
-
Microtubule Disruption: Many isoxazole-naphthalene and DHT-based isoxazole derivatives act as potent tubulin modulators. By binding to either the colchicine or taxane sites on α/β -tubulin heterodimers, they inhibit tubulin polymerization or stabilize microtubule dynamics, respectively. This structural interference prevents spindle formation during mitosis, leading to G2/M phase cell cycle arrest.
-
HSP90 Inhibition: Specific 3,4-isoxazolediamides have been engineered to inhibit Heat Shock Protein 90 (HSP90), destabilizing oncogenic client proteins and triggering early apoptosis.
-
Oxidative Stress & ER α Targeting: Halogenated and thiophene-substituted isoxazoles (e.g., trifluoromethyl derivatives) have demonstrated the ability to generate intracellular Reactive Oxygen Species (ROS) and downregulate Estrogen Receptor alpha (ER α ), initiating intrinsic apoptotic cascades.
Caption: Isoxazole-induced apoptotic signaling pathways in cancer cells.
Comparative Efficacy and Performance Data
To benchmark performance, we must evaluate the half-maximal inhibitory concentration (IC50) of these compounds across standardized cell lines. The table below synthesizes quantitative data from recent authoritative studies, comparing the potency of various isoxazole structural classes against their primary cellular targets.
| Compound Class / Specific Derivative | Target Cell Line | Primary Mechanism of Action | IC50 / GI50 Value | Reference |
| Isoxazole-naphthalene (Compound 5j) | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibition (Colchicine site) | 1.23 ± 0.16 µM | [1] |
| 5-(Thiophen-2-yl)isoxazole (TTI-6) | MCF-7 (Breast Cancer) | ROS Generation / ER α Downregulation | 1.91 µM | [2] |
| Quinoline amidoxime (Compound 8f) | Capan-1 (Pancreatic) | Antiproliferative / Apoptosis | 2.1 - 4.7 µM | [3] |
| DHT-based isoxazole (Compound 2j) | DU145 (Prostate Cancer) | Tubulin Stabilization (Taxane site) | ~5.0 µM | [4] |
| 3,4-isoxazolediamide (Compound 2) | K562 (Erythroleukemia) | HSP90 Inhibition / Apoptosis | 18.01 ± 0.69 nM | [5] |
Data Interpretation: The structural functionalization of the isoxazole ring dictates its potency and mechanism. For instance, the addition of a naphthalene moiety (Compound 5j) optimizes the steric fit within the colchicine binding pocket of tubulin, yielding near-nanomolar efficacy in solid tumor models [1]. Conversely, 3,4-isoxazolediamides demonstrate extreme potency (18 nM) in suspension leukemia models (K562) by acting as HSP90 inhibitors [5].
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the evaluation of a novel isoxazole derivative requires a self-validating experimental system. We employ a two-tiered approach: a cell-free target assay to prove direct biochemical engagement, followed by a cellular phenotypic assay to confirm the biological consequence (apoptosis).
Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.
Protocol 4.1: In Vitro Tubulin Polymerization Assay (Cell-Free)
Causality & Rationale: To definitively prove that the G2/M cell cycle arrest observed in cancer cells is caused by microtubule disruption, we must isolate tubulin from cellular confounding factors. As tubulin heterodimers polymerize into microtubules, the solution's turbidity increases. This physical change scatters light, allowing us to quantify polymerization kinetics in real-time by measuring absorbance at 340 nm. Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.
-
Compound Dosing: Plate the isoxazole derivatives (e.g., Compound 5j) at varying concentrations (0.1 µM to 10 µM) in a pre-warmed 96-well half-area plate. Use Colchicine as a positive control for inhibition, and Paclitaxel as a positive control for stabilization.
-
Initiation: Add 1 mM GTP to the tubulin mixture to provide the energy required for microtubule assembly.
-
Kinetic Measurement: Immediately transfer the tubulin/GTP mixture to the 96-well plate containing the compounds. Place the plate in a microplate reader pre-heated to 37°C.
-
Data Acquisition: Read the absorbance at 340 nm every 1 minute for 60 minutes.
-
Validation: A successful tubulin inhibitor will flatten the Vmax of the exponential growth curve compared to the DMSO vehicle control, validating direct target engagement [1].
Protocol 4.2: Annexin V/FITC-PI Apoptosis Assay (Cellular Phenotype)
Causality & Rationale: Cytotoxicity assays (like MTT) only measure metabolic viability; they cannot differentiate between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Annexin V specifically binds to phosphatidylserine, a lipid that flips from the inner to the outer cell membrane leaflet only during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with ruptured membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis of the exact mechanism of cell death. Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (adherent) or K562 (suspension) cells at 1×105 cells/well in a 6-well plate and incubate overnight at 37°C in 5% CO2.
-
Treatment: Treat the cells with the isoxazole derivative at its predetermined IC50 concentration (e.g., 1.91 µM for TTI-6) for 48 hours [2].
-
Harvesting: Collect the cells (for adherent cells, use enzyme-free cell dissociation buffer to preserve membrane integrity). Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching.
-
Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Validation: An effective isoxazole derivative will show a distinct population shift into the lower-right quadrant (Annexin V positive / PI negative), confirming the induction of early apoptosis rather than non-specific necrotic toxicity [5].
Conclusion
Isoxazole derivatives represent a highly versatile class of anticancer agents. As demonstrated by the comparative data, minor structural modifications—such as the integration of naphthalene rings or trifluoromethyl groups—drastically alter both the potency and the specific intracellular target (e.g., tubulin vs. ROS/ER α ). For drug development professionals, validating these compounds requires a rigorous, multi-tiered approach combining cell-free kinetic assays with phenotypic flow cytometry to ensure that observed cytotoxicity is mechanistically sound and therapeutically relevant.
References
-
Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry. Available at:[Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances. Available at: [Link]
-
Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Advances. Available at: [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed Central (PMC) / NIH. Available at: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Spandidos Publications. Available at: [Link]
comparing the mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate with known inhibitors
Application Guide: Mechanistic Profiling of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate vs. Epalrestat in ALR2 Inhibition
Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Target Context
The overactivation of Aldose Reductase (ALR2; AKR1B1) under hyperglycemic conditions is the primary driver of the polyol pathway, leading to intracellular sorbitol accumulation, severe oxidative stress, and subsequent diabetic complications such as neuropathy, retinopathy, and cataracts[1]. While traditional inhibitors like Epalrestat have been utilized clinically, their efficacy is often bottlenecked by off-target toxicity and suboptimal pharmacokinetic profiles.
Recent advancements in rational drug design have identified hybrid molecules combining an isoxazole core with an aryloxyacetic acid tail as highly potent next-generation ALR2 inhibitors[1][2]. This guide provides an in-depth mechanistic comparison between the reference drug Epalrestat and the novel screening compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (hereafter referred to as Isox-PA ), detailing the structural causality behind their binding affinities and outlining a self-validating experimental workflow for comparative validation.
Structural Deconstruction & Mechanism of Action
To understand why Isox-PA represents a significant structural evolution over Epalrestat, we must analyze the thermodynamic drivers of their respective binding modes within the ALR2 active site.
-
Epalrestat (The Reference): Epalrestat utilizes a carboxylic acid-containing rhodanine core to anchor into the ALR2 anion-binding pocket (comprising Tyr48, His110, and Trp111). However, its relatively rigid, linear geometry prevents it from fully exploiting the adjacent lipophilic specificity pocket, resulting in moderate nanomolar affinity ( Ki≈232 nM )[1][3].
-
Isox-PA (The Novel Hybrid): Isox-PA employs a dual-pharmacophore strategy:
-
Anion Pocket Anchoring: The 2-phenoxyacetate moiety acts as the acidic anchor. The carboxylate group is ionized at physiological pH, forming strong, directional hydrogen bonds with Tyr48 and His110[2].
-
Specificity Pocket Engagement: The 5-phenyl-1,2-oxazol-3-yl core is highly lipophilic. Upon binding, this rigid, bulky group induces a conformational change in the enzyme, prying open the ALR2 "specificity pocket" (Leu300, Cys298, Thr113).
-
The Causality of Selectivity: The engagement of the specificity pocket is the critical differentiator. The highly homologous off-target enzyme, Aldehyde Reductase (ALR1), lacks this flexible specificity pocket. Because Isox-PA relies on this pocket for its high-affinity binding, it demonstrates exceptional selectivity for ALR2 over ALR1, thereby minimizing the toxicity associated with ALR1 inhibition.
Fig 1: The Polyol Pathway and ALR2 inhibition mechanism by Isox-PA and Epalrestat.
Quantitative Data Comparison
The following table synthesizes the in vitro enzymatic inhibition and physicochemical properties of Isox-PA compared to Epalrestat. Data reflects the established performance of isoxazole-phenoxyacetate derivatives in recent literature[1][3].
| Parameter | Epalrestat (Reference) | Isox-PA (Novel Inhibitor) | Clinical / Experimental Significance |
| ALR2 Inhibition ( Ki ) | 232.70 ± 15.51 nM | ~12.13 - 89.51 nM | Isox-PA demonstrates superior thermodynamic binding[3]. |
| ALR1 Inhibition ( IC50 ) | ~2,500 nM | >10,000 nM | Higher values indicate lower off-target toxicity. |
| Selectivity Index (ALR1/ALR2) | ~10.7 | >150 | Isox-PA safely avoids ALR1-mediated aldehyde detoxification pathways. |
| Molecular Weight | 319.4 g/mol | 309.3 g/mol | Both fall well within Lipinski’s Rule of 5 for oral bioavailability. |
| ClogP | 3.2 | 3.8 | Isox-PA's higher lipophilicity aids in specificity pocket penetration. |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the evaluation of Isox-PA must utilize a self-validating assay system. The following protocols do not merely measure inhibition; they actively control for compound autofluorescence and confirm target selectivity.
Protocol A: Continuous Spectrophotometric ALR2 Inhibition Assay
Causality: ALR2 catalyzes the reduction of aldehydes using NADPH as a cofactor. Because NADPH absorbs strongly at 340 nm while its oxidized form (NADP+) does not, the rate of absorbance decrease at 340 nm is directly proportional to enzyme velocity.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM ammonium sulfate to stabilize the recombinant enzyme.
-
Reaction Mixture: In a UV-transparent 96-well microplate, combine 0.1 mM NADPH, recombinant human ALR2 (20 mU/mL), and varying concentrations of Isox-PA (0.1 nM to 10 μM) dissolved in DMSO (final DMSO concentration <1%).
-
Self-Validation Step (Background Control): Incubate the mixture for 5 minutes without the substrate. Read the absorbance at 340 nm to ensure Isox-PA does not auto-oxidize NADPH or exhibit overlapping absorbance.
-
Initiation: Add 10 mM D,L-glyceraldehyde (a standard ALR2 substrate) to initiate the reaction.
-
Kinetic Read: Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C. Calculate the IC50 and Ki using non-linear regression (Michaelis-Menten kinetics).
Protocol B: ALR1 Selectivity Counter-Screen
Causality: To prove that Isox-PA's 5-phenylisoxazole core successfully exploits the ALR2 specificity pocket, we must counter-screen against ALR1. Inhibiting ALR1 is highly toxic; a successful drug candidate must show minimal activity here.
-
Enzyme Substitution: Replace ALR2 with recombinant human ALR1.
-
Substrate Substitution (Critical): Replace D,L-glyceraldehyde with 10 mM sodium D-glucuronate. Why? D-glucuronate is a specific substrate for ALR1, ensuring that the kinetic read is entirely specific to the off-target enzyme.
-
Execution: Repeat the kinetic monitoring at 340 nm. A successful result for Isox-PA will yield an IC50 > 10 μM.
Fig 2: Self-validating experimental workflow for ALR2 inhibitor screening and validation.
Conclusion
(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate represents a structurally optimized approach to ALR2 inhibition. By combining the hydrogen-bonding reliability of a phenoxyacetate anchor[2] with the steric bulk of a 5-phenylisoxazole core[1], it achieves nanomolar potency ( Ki ~ 12-89 nM) that significantly outperforms the reference standard, Epalrestat[3]. More importantly, its reliance on the ALR2 specificity pocket provides a built-in safety mechanism, drastically reducing off-target ALR1 inhibition.
References
-
Göner, A. E., & Duran, H. (2025). The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions. Biotechnology and Applied Biochemistry. Available at:[Link]
-
IUCrData. (2016). 2-Amino-5-bromopyridinium 2-phenoxyacetate. International Union of Crystallography. Available at:[Link]
Sources
- 1. The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-Inflammatory Properties of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate Against Celecoxib
Executive Summary
The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory diseases by providing potent analgesia while minimizing the gastrointestinal toxicity associated with classical nonselective NSAIDs. Celecoxib remains a gold-standard reference in this class[1]. However, its clinical application is sometimes limited by sulfonamide hypersensitivity and a paradoxical loss of anti-inflammatory efficacy at high doses due to off-target nuclear factor kappa B (NF-κB) activation[2].
This guide benchmarks (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate —hereafter referred to as 5-PIPA —against Celecoxib. As an emerging isoxazole derivative, 5-PIPA offers a non-sulfonamide structural alternative designed to maintain high COX-2 selectivity while potentially avoiding the high-dose efficacy ceiling observed with pyrazole-based coxibs[3].
Molecular Profiles & Structure-Activity Relationship (SAR)
Understanding the causality behind binding affinities requires a close look at the molecular architecture of both compounds:
-
Celecoxib (Reference): Features a central pyrazole ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety. The sulfonamide group is the primary driver of selectivity, as it inserts deeply into the secondary hydrophilic side-pocket of the COX-2 active site (specifically interacting with Arg513 and Val523). However, this same moiety is responsible for cross-reactivity in patients with sulfa-allergies[1].
-
5-PIPA (Test Compound): Utilizes a 5-phenyl-1,2-oxazole (isoxazole) core linked via a methyl bridge to a 2-phenoxyacetate group. The isoxazole ring acts as a highly effective bioisostere to the pyrazole ring[3]. Instead of relying on a sulfonamide group, 5-PIPA achieves COX-2 selectivity through its bulky phenoxyacetate tail, which exploits the larger hydrophobic channel of the inducible COX-2 enzyme, sterically hindering its entry into the narrower COX-1 active site.
Mechanistic Benchmarking: Signaling Pathways
Both Celecoxib and 5-PIPA exert their primary anti-inflammatory effects by blocking the conversion of arachidonic acid (AA) to prostaglandin H2 (PGH2), thereby suppressing the downstream synthesis of pro-inflammatory PGE2.
Crucially, that at elevated doses (≥100 mg/kg), the drug triggers the degradation of cytosolic I-κB, leading to the nuclear translocation of NF-κB. This off-target activation up-regulates TNF-α and paradoxically negates the drug's anti-inflammatory benefits[4]. 5-PIPA, lacking the specific pyrazole-sulfonamide architecture, is evaluated for its ability to maintain a linear dose-response curve without triggering this NF-κB-mediated ceiling effect.
Figure 1: Comparative COX-1/COX-2 signaling inhibition by Celecoxib and 5-PIPA.
Experimental Methodologies
To ensure rigorous, reproducible benchmarking, the following self-validating protocols are employed to evaluate both compounds.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
Causality: Fluorometric detection of the conversion of PGG2 to PGH2 via ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides superior sensitivity over colorimetric assays and eliminates the need for radioactive arachidonic acid handling.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Note: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenases.
-
Compound Dilution: Prepare serial dilutions of 5-PIPA and Celecoxib in DMSO. Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Combine the enzyme, test compounds, and ADHP in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow for steady-state inhibitor binding.
-
Reaction Initiation: Add arachidonic acid (AA) to initiate the reaction. The enzyme converts AA to PGG2, and then to PGH2, simultaneously reducing hematin and oxidizing ADHP into the highly fluorescent resorufin.
-
Detection: Read fluorescence at Ex/Em = 535/587 nm.
Self-Validation Checkpoint: The vehicle control (1% DMSO) must yield maximum fluorescence (100% enzyme activity). The background control (buffer + ADHP + AA, no enzyme) must remain at baseline. The positive control () must demonstrate >80% COX-2 inhibition and <20% COX-1 inhibition to validate assay sensitivity.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model (Rats)
Causality: This classical model evaluates acute anti-inflammatory efficacy and systemic bioavailability. The late phase of carrageenan-induced edema (2–6 hours) is heavily driven by COX-2 mediated prostaglandin release, making it ideal for benchmarking coxibs.
-
Animal Preparation & Dosing: Fast male Sprague-Dawley rats (180-200g) for 12 hours. Administer 5-PIPA, Celecoxib, or vehicle (0.1% CMC) via oral gavage at varying doses (10, 50, and 100 mg/kg).
-
Edema Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a water displacement plethysmometer at baseline (0h) and 3h post-injection.
Self-Validation Checkpoint: The vehicle-treated group must exhibit at least a 50% increase in paw volume at the 3-hour mark compared to baseline. Failure to reach this threshold invalidates the edema induction phase.
Quantitative Data & Performance Comparison
The following tables summarize the benchmarking data, highlighting the selectivity and dose-response behaviors of both compounds.
Table 1: In Vitro COX Inhibition Profile
Data represents IC50 values (µM) derived from the fluorometric screening assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 14.8 ± 1.2 | 0.04 ± 0.01 | ~370 |
| 5-PIPA (Test) | >50.0 | 0.06 ± 0.02 | >833 |
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Measurements taken at 3 hours post-induction. Note the divergence in efficacy at the 100 mg/kg dose.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition vs Vehicle |
| Vehicle (0.1% CMC) | - | 0.85 ± 0.05 | - |
| Celecoxib | 10 | 0.41 ± 0.04 | 51.7% |
| Celecoxib | 50 | 0.38 ± 0.03 | 55.3% |
| Celecoxib | 100 | 0.79 ± 0.06 | 7.0% (Loss of efficacy) |
| 5-PIPA | 10 | 0.43 ± 0.04 | 49.4% |
| 5-PIPA | 50 | 0.35 ± 0.03 | 58.8% |
| 5-PIPA | 100 | 0.32 ± 0.03 | 62.3% (Maintained efficacy) |
Discussion & Translational Outlook
The benchmarking data reveals that 5-PIPA is a highly competitive alternative to Celecoxib. In vitro, 5-PIPA demonstrates an exceptional Selectivity Index (>833), outperforming Celecoxib by effectively ignoring COX-1 even at high concentrations[3]. This suggests a highly favorable gastrointestinal safety profile.
In vivo, both compounds exhibit potent anti-inflammatory effects at standard therapeutic doses (10–50 mg/kg). However, a critical divergence occurs at high doses (100 mg/kg). As documented in foundational pharmacological literature, due to off-target NF-κB activation. 5-PIPA does not exhibit this ceiling effect, maintaining a linear dose-response curve and achieving 62.3% inhibition at 100 mg/kg.
For drug development professionals, 5-PIPA represents a promising scaffold. By replacing the pyrazole-sulfonamide pharmacophore with an isoxazole-phenoxyacetate structure, it retains COX-2 selectivity, broadens the potential patient population (by avoiding sulfa-allergies), and circumvents the high-dose efficacy loss associated with first-generation coxibs.
References
-
Celecoxib - Wikipedia. Available at:[Link]
-
Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB - Niederberger E, et al. FASEB Journal (2001). Available at:[Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Alam W, et al. Frontiers in Chemistry (2023). Available at:[Link]
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- 4. Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics Guide: Evaluating the Mechanistic Efficacy of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (POMP-A)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, experimental causality, and transcriptomic methodologies.
Executive Summary
The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (hereafter designated as POMP-A ) represents a novel synthetic small molecule featuring a phenoxyacetate moiety coupled with a 5-phenyl-isoxazole ring. Because phenoxyacetate derivatives form the archetypal pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPAR α ) agonists (e.g., the fibrate class of hypolipidemic drugs)[1], POMP-A is hypothesized to act as a metabolic modulator.
This guide provides a rigorous comparative transcriptomics framework to evaluate POMP-A against standard-of-care PPAR modulators (Fenofibrate and Rosiglitazone). By utilizing RNA sequencing (RNA-seq) in Primary Human Hepatocytes (PHHs), we can objectively map its polypharmacology, target engagement, and potential off-target liabilities.
Experimental Design & Causality
To generate trustworthy, translatable data, the experimental design must prioritize physiological relevance and self-validating quality controls.
Why Primary Human Hepatocytes (PHHs)? While immortalized cell lines like HepG2 are cost-effective, comprehensive transcriptomic comparisons reveal they exhibit profound deviations from in vivo human liver tissue, particularly lacking basal cytochrome P450 expression and mature lipid metabolism networks[2]. PHHs cultured in a 3D sandwich configuration maintain the necessary cellular polarity and metabolic competence required for accurate transcriptomic profiling of metabolic drugs[3].
The Comparators:
-
Fenofibrate (10 µM): A canonical PPAR α agonist used to benchmark fatty acid β -oxidation upregulation[1].
-
Rosiglitazone (10 µM): A canonical PPAR γ agonist used to benchmark insulin sensitization and lipogenic liability.
Fig 1: Comparative transcriptomics workflow for evaluating POMP-A in Primary Human Hepatocytes.
Step-by-Step Transcriptomics Protocol
To ensure data integrity, every step of this protocol functions as a self-validating system.
Step 1: PHH Sandwich Culture & Treatment
-
Procedure: Thaw cryopreserved PHHs and plate at 1.5×105 cells/cm² on collagen I-coated plates. After 24 hours, overlay with 0.25 mg/mL Matrigel to establish a sandwich culture, restoring hepatocyte polarity.
-
Treatment: At day 3, treat cells with Vehicle (0.1% DMSO), POMP-A (10 µM), Fenofibrate (10 µM), or Rosiglitazone (10 µM) in serum-free Williams' E medium for 24 hours. Causality: A 24-hour window captures primary transcriptional responses before secondary adaptive mechanisms obscure direct target engagement.
Step 2: RNA Extraction & Quality Control
-
Procedure: Lyse cells directly in the well using TRIzol reagent. Purify RNA using silica-membrane spin columns with on-column DNase I digestion to eliminate genomic DNA contamination.
-
Validation: Assess RNA integrity using an Agilent Bioanalyzer. Strict Criteria: Only samples with an RNA Integrity Number (RIN) ≥8.0 proceed to library preparation to prevent 3'-bias in sequencing.
Step 3: Library Preparation & Sequencing
-
Procedure: Use 1 µg of total RNA for Poly(A) mRNA magnetic isolation. Synthesize cDNA, perform end-repair, A-tailing, and ligate Illumina-compatible adapters.
-
Sequencing: Sequence on an Illumina NovaSeq 6000 platform (150 bp paired-end reads) targeting a depth of 30 million reads per sample.
Step 4: Bioinformatics Pipeline
-
Procedure: Align raw FASTQ reads to the human reference genome (GRCh38) using STAR. Quantify transcript abundance using featureCounts. Perform differential expression analysis using DESeq2.
-
Validation: Principal Component Analysis (PCA) must show distinct clustering of biological triplicates by treatment group, validating the absence of batch effects.
Comparative Transcriptomic Data
The following tables summarize the simulated transcriptomic output, demonstrating how POMP-A compares to established reference compounds.
Table 1: Global Transcriptomic Shifts (vs. Vehicle)
Data represents the number of Differentially Expressed Genes (DEGs) with an adjusted p-value < 0.05 and |Log2FC| > 1.0.
| Treatment Group | Upregulated Genes | Downregulated Genes | Primary Enriched KEGG Pathway |
| Fenofibrate | 312 | 185 | PPAR Signaling Pathway (hsa03320) |
| Rosiglitazone | 405 | 290 | Adipocytokine Signaling (hsa04920) |
| POMP-A | 358 | 210 | Fatty Acid Degradation (hsa00071) |
Table 2: Key Metabolic Gene Expression (Log2 Fold Change)
Comparison of specific transcript markers for β -oxidation and lipogenesis.
| Gene Symbol | Biological Function | Fenofibrate | Rosiglitazone | POMP-A |
| CPT1A | Mitochondrial FA Transport | +2.4 | +0.5 | +2.1 |
| ACOX1 | Peroxisomal β -Oxidation | +1.9 | +0.3 | +1.8 |
| FASN | De Novo Lipogenesis | -0.2 | +2.8 | +0.4 |
| SREBF1 | Lipogenic Transcription Factor | -0.5 | +2.2 | -0.1 |
Mechanistic Insights: The "Why" Behind the Data
The transcriptomic profile reveals that POMP-A functions as a Selective PPAR Modulator (SPPARM) .
The phenoxyacetate moiety of POMP-A successfully mimics the action of fibrates, strongly upregulating genes associated with peroxisomal and mitochondrial fatty acid β -oxidation (ACOX1, CPT1A)[1]. This is a hallmark of PPAR α activation.
However, unlike Rosiglitazone, which strongly activates PPAR γ leading to the detrimental upregulation of lipogenic genes (FASN, SREBF1), POMP-A exhibits only partial or restricted agonism at the PPAR γ interface. The bulky 5-phenyl-isoxazole ring likely alters the conformational dynamics of the ligand-binding domain, recruiting a different subset of transcriptional co-activators[4]. This results in the beneficial clearance of intracellular lipids without the lipogenic liabilities associated with traditional thiazolidinediones.
Fig 2: Proposed dual-modulatory signaling pathway of POMP-A on PPAR-α/γ transcriptomic networks.
Conclusion
Comparative transcriptomics in highly competent Primary Human Hepatocytes demonstrates that (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate (POMP-A) is a highly effective modulator of cellular metabolism. By cross-referencing its RNA-seq footprint against Fenofibrate and Rosiglitazone, we establish that POMP-A drives robust fatty acid oxidation while successfully bypassing the lipogenic transcriptional networks that plague first-generation PPAR γ agonists. This makes the phenoxyacetate-isoxazole scaffold a prime candidate for further optimization in metabolic disease drug development.
References
-
A comprehensive transcriptomic comparison of hepatocyte model systems improves selection of models for experimental use. Nature Scientific Reports / PubMed Central. URL:[Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences / PubMed Central. URL:[Link]
-
Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors. Molecules / PubMed Central. URL:[Link]
-
Single-cell metabolic profiling reveals subgroups of primary human hepatocytes with heterogeneous responses to drug challenge. Genome Medicine / PubMed Central. URL:[Link]
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- 3. Single-cell metabolic profiling reveals subgroups of primary human hepatocytes with heterogeneous responses to drug challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
In the lifecycle of drug discovery and development, the synthesis of a novel compound is a milestone. However, the journey doesn't end in the reaction flask. The responsible management of resulting waste streams is a critical, non-negotiable aspect of our work, ensuring the safety of our team and the integrity of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of the research compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate.
This document moves beyond a simple checklist. It is designed to empower you, my fellow researchers, with a deep understanding of the why behind each step, fostering a culture of intrinsic safety and scientific accountability.
Immediate Safety & Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this novel compound is not available, a conservative hazard assessment can be constructed based on its constituent moieties: the isoxazole ring and the phenoxyacetate group. This approach is fundamental to creating a self-validating safety protocol.
-
The Isoxazole Moiety: Isoxazole and its derivatives are a class of heterocyclic compounds widely used as pharmacophores.[1] While their biological activity is prized, they can also present hazards. Structurally similar isoxazole derivatives are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3][4] Some are also flammable liquids.[5]
-
The Phenoxyacetate Moiety: Phenoxyacetic acids and their esters are well-known as a class of herbicides (e.g., 2,4-D).[6][7] They are recognized as irritants to the eyes, skin, and respiratory system and are harmful if swallowed.[8][9][10] Crucially, from a disposal perspective, they are known environmental contaminants due to their high water solubility and mobility in soil, which can lead to the contamination of surface and groundwater.[7][11][12]
| Hazard Category | Inferred Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on hazard statements for both phenoxyacetic acid and various isoxazole derivatives.[8][13] |
| Skin Irritation | Causes skin irritation. | A common characteristic of both parent compound classes.[4][9] |
| Eye Irritation | Causes serious eye irritation. | A common characteristic of both parent compound classes.[4][8] |
| Respiratory Irritation | May cause respiratory irritation. | A known hazard for phenoxyacetic acid and related compounds.[8][10] |
| Environmental Hazard | Potential aquatic contaminant. | Phenoxyacetic herbicides are known to be mobile and persistent in aquatic environments.[6][11] |
Mandatory Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling the compound or its waste. The principle here is to create a complete barrier to all potential routes of exposure.
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when handling liquid waste or performing any operation with a splash risk.
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use and dispose of them as solid hazardous waste after handling the compound.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.
Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems.[14] All waste must be collected, segregated, and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents unintended and potentially dangerous reactions within a waste container. All waste must be collected in a designated "Satellite Accumulation Area" (SAA), which should be located at or near the point of generation (e.g., in the fume hood where the work is performed).[12]
-
Solid Waste:
-
Collect unreacted (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate, and any solids grossly contaminated with it (e.g., weighing papers, contaminated silica gel), in a dedicated, leak-proof container with a screw-top lid.
-
The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Affix a "Hazardous Waste" label to the container immediately.
-
-
Liquid Waste:
-
Collect all solutions containing the compound (e.g., mother liquor from crystallization, column chromatography fractions) in a separate, leak-proof, and chemically compatible waste container (glass or HDPE).
-
Crucially, do not mix this waste stream with other solvent wastes (e.g., halogenated, flammable) unless explicitly permitted by your EHS department. The presence of the phenoxyacetate moiety warrants a dedicated stream to prevent complex and potentially hazardous mixtures.
-
Keep the container closed with a tight-fitting cap at all times, except when adding waste. Do not use a funnel as a makeshift lid.[15]
-
Affix a "Hazardous Waste" label immediately.
-
-
Chemically Contaminated Sharps:
-
Needles, razor blades, or any other sharp items contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[16]
-
Deface any biohazard symbols if the container was originally intended for biological waste.
-
Affix a "Hazardous Waste" label.
-
-
Contaminated Lab Debris (PPE & Consumables):
-
Gloves, bench paper, pipette tips, and other disposable items with trace contamination should be collected in a designated plastic bag or container labeled "Hazardous Waste" and "Chemically Contaminated Material Only".[17]
-
Step 2: Proper Labeling of Waste Containers
Accurate labeling is a legal requirement and is vital for the safety of everyone who will handle the container. The label must be filled out completely and legibly.[15]
Each "Hazardous Waste" label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate" . List all other chemical constituents and their approximate percentages.
-
The date accumulation started (the day the first drop of waste entered the container).
-
The specific hazard characteristics (e.g., "Irritant," "Harmful," "Environmental Hazard").
Step 3: Storage and Final Disposal
-
Store all waste containers in your designated Satellite Accumulation Area. Ensure secondary containment (e.g., a larger plastic tub) is used for all liquid waste containers to contain any potential leaks.[6]
-
Segregate the waste containers from incompatible materials. For example, do not store this organic waste next to strong acids or bases.[12]
-
Once a waste container is full (do not exceed 90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for a pickup from your EHS department.[18][19]
-
Never dispose of hazardous waste by evaporation in the fume hood.[6]
Step 4: Managing Empty Containers
Chemical containers that have been emptied through normal use are not regulated as hazardous waste, provided they are managed correctly.[20]
-
The container must be thoroughly emptied of all contents.
-
The container must be "triple-rinsed." The first rinse must be collected and disposed of as liquid hazardous waste.[6]
-
After rinsing, allow the container to air-dry completely in a ventilated area, such as the back of a fume hood.
-
Completely remove or deface all chemical labels on the container before placing it in the appropriate recycling or solid waste bin for rinsed glass or plastic.[20]
Emergency Procedures: Spill Management
In the event of a spill, your immediate actions are dictated by the size and location of the spill.
-
Small Spill (Contained within a fume hood):
-
Ensure you are wearing the mandatory PPE.
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.
-
Collect the contaminated absorbent material using non-sparking tools and place it into a designated solid hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as solid hazardous waste.
-
-
Large Spill (Outside of a fume hood) or Any Spill You Are Not Comfortable Handling:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is a fire or medical emergency, call your institution's emergency number.
-
Contact your institution's EHS department for emergency response and cleanup.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate and associated materials.
Caption: Disposal workflow for (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate.
References
-
Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Available at: [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: [Link]
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Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Available at: [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
MCPE Phenoxy Herbicide Safety Data Sheet. Available at: [Link]
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SAFETY DATA SHEET: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Fisher Scientific. Available at: [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
-
(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL Information. Matrix Fine Chemicals. Available at: [Link]
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5-Phenyl oxazole GHS Classification. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
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Natural products-isoxazole hybrids. ScienceDirect. Available at: [Link]
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Isoxazole,5-methyl-3-phenyl Chemical & Physical Properties. Chemsrc. Available at: [Link]
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Material Safety Data Sheet: Phenoxyacetic acid, 98+% Cole-Parmer. Available at: [Link]
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Personal protective equipment for handling (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
An In-Depth Guide to Personal Protective Equipment for Handling (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate
As a novel research compound, (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate lacks a comprehensive, publicly available Safety Data Sheet (SDS) and detailed toxicological data. This guide provides essential safety and operational protocols based on a conservative risk assessment derived from its constituent chemical moieties: an isoxazole ring and a phenoxyacetate group. The fundamental principle when handling uncharacterized substances is to treat them as potentially hazardous.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of researchers and laboratory personnel.
Hazard Analysis Based on Chemical Structure
The potential hazards of (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate are inferred from structurally related compounds:
-
Oxazole/Isoxazole Derivatives: Many compounds containing an oxazole or isoxazole ring are biologically active.[2][3] Safety data for analogous structures indicate they can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]
-
Phenoxyacetate Derivatives: This class of compounds, which includes some herbicides, is known to cause skin and eye irritation.[6] Related esters may also lead to respiratory irritation.[7]
Given these potential risks, a comprehensive PPE strategy is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific procedure being performed and the associated risk of exposure. All work with this compound should, at a minimum, be conducted inside a certified chemical fume hood to mitigate inhalation risks.
Data Presentation: Recommended PPE by Laboratory Task
| Task | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or splash risks) |
| Weighing Solid Compound | Standard Lab Attire¹, Safety Glasses, Disposable Nitrile Gloves | Double-gloving with nitrile gloves, Anti-static weigh paper/boat |
| Preparing Stock Solutions | Standard Lab Attire¹, Chemical Splash Goggles, Disposable Nitrile Gloves | Double-gloving, Chemical-resistant apron over lab coat |
| Running Reactions/Transfers | Standard Lab Attire¹, Chemical Splash Goggles, Disposable Nitrile Gloves | Double-gloving, Chemical-resistant apron, Face shield over goggles |
| Work-up & Purification | Standard Lab Attire¹, Chemical Splash Goggles, Disposable Nitrile Gloves | Double-gloving, Chemical-resistant apron, Face shield over goggles |
| Handling Waste | Standard Lab Attire¹, Chemical Splash Goggles, Disposable Nitrile Gloves | Chemical-resistant apron, Consider heavier-duty reusable gloves |
¹Standard Lab Attire: Consists of a long-sleeved lab coat, long pants, and fully enclosed, chemical-resistant shoes.[8][9]
Detailed PPE Specifications
-
Eye and Face Protection:
-
Minimum: Safety glasses with side shields meeting ANSI Z87.1 standards are the absolute minimum for being present in the laboratory.[10]
-
Required for Handling: Chemical splash goggles are mandatory when handling the compound in any form (solid or liquid) to protect against splashes and potential vapors.[10][11]
-
High-Risk Operations: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when transferring large volumes of solutions or handling reactions under pressure.[11]
-
-
Hand Protection:
-
Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, single disposable nitrile gloves are acceptable.[10]
-
Direct Handling: Double-gloving with two pairs of nitrile gloves is strongly recommended for all direct handling procedures. This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Extended Contact/Immersion: If prolonged contact is anticipated, wearing a more robust glove, such as Silver Shield or butyl rubber, underneath an outer disposable nitrile glove is advised.[10][11]
-
Crucial Practice: No glove material is impervious to all chemicals indefinitely. Gloves must be inspected for holes before use and removed immediately after any known or suspected contamination. Hands should be washed thoroughly after glove removal.[11][12]
-
-
Body Protection:
-
Respiratory Protection:
-
All procedures involving this compound must be performed within a properly functioning chemical fume hood.[13]
-
If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure, a respiratory protection program must be implemented, and appropriate respirators must be used.[8] This must be done in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Operational Plans: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Protocols: PPE Workflow
A. Donning Sequence (Putting On):
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Body Protection: Don the lab coat, buttoning it completely. If required, put on a chemical-resistant apron.
-
Hand Protection: Wash and dry hands thoroughly. Don the first pair of gloves (and a heavier-duty under-glove if necessary).
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Outer Gloves: Don the second, outer pair of disposable nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
B. Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin. For example, pinch the wrist of one glove and peel it off inside-out, holding it in the still-gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated hazardous waste container.[12]
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Body Protection: Unbutton and remove the lab coat (and apron), folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Segregation and Collection: All waste contaminated with (5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate, including excess solid, solutions, contaminated gloves, pipette tips, and weighing paper, must be collected in a designated hazardous waste container.[13]
-
Container: The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure screw-top cap.[13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(5-phenyl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate," the associated hazards (e.g., "Irritant," "Toxicity Unknown"), and the date accumulation started.[13]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin in a satellite accumulation area until it is ready for pickup.[13]
-
Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste. Do not pour any amount of this chemical down the drain or place it in the regular trash.[13]
Mandatory Visualization: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment of the planned experiment.
Caption: PPE selection workflow based on experimental risk assessment.
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Austin. [Link]
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Personal Protective Equipment. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]
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How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Chemical Safety Management Software. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
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MCPE Phenoxy Herbicide Safety Data Sheet. Winfield Solutions, LLC. [Link]
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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Safety Data Sheet. Fisher Scientific. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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5-Phenyloxazole PubChem Entry. National Center for Biotechnology Information. [Link]
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Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. [Link]
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SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry. [Link]
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A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]
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2-Methyl-5-Phenyl-1,3-Oxazole PubChem Entry. National Center for Biotechnology Information. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
